molecular formula C14H25NO3 B1443100 (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate CAS No. 247068-81-1

(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate

Cat. No.: B1443100
CAS No.: 247068-81-1
M. Wt: 255.35 g/mol
InChI Key: BRMIWZWAGRRHEN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate (CAS 247068-81-1) is a chiral chemical intermediate of significant interest in pharmaceutical research and development . This compound serves as a key synthetic precursor to the carmaphycins, a class of potent peptidic proteasome inhibitors isolated from marine cyanobacteria . The proteasome is a validated target for anticancer therapeutics, and carmaphycin A and B have demonstrated strong cytotoxicity and antiproliferative effects in cancer cell lines, including those from lung and colon cancers, by specifically inhibiting the β5 subunit of the 20S proteasome . The (S)-enantiomer provides a valuable chiral building block for constructing enantiomerically pure substances, enhancing the precision of drug design . With a molecular formula of C₁₄H₂₅NO₃ and a molecular weight of 255.35 g/mol, this product is supplied with a purity of ≥95% . Proper storage conditions are 2-8°C in a dry and sealed environment . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(4S)-2,6-dimethyl-3-oxohept-1-en-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-9(2)8-11(12(16)10(3)4)15-13(17)18-14(5,6)7/h9,11H,3,8H2,1-2,4-7H3,(H,15,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMIWZWAGRRHEN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C(=C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)C(=C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247068-81-1
Record name (S)-tert-butyl(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate: A Key Intermediate in Antiviral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, a chiral building block of significant interest in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, its role as a critical intermediate in the synthesis of potent antiviral agents, most notably Nirmatrelvir—the active component in the COVID-19 therapeutic Paxlovid—makes a thorough understanding of its properties essential for researchers and process chemists in drug development.[1][2][3]

Introduction: Strategic Importance in Drug Synthesis

This compound, hereafter referred to as the "Boc-protected vinyl ketone intermediate," has emerged from relative obscurity to a compound of high strategic importance. Its structure incorporates several key features: a tert-butyloxycarbonyl (Boc) protected amine, a specific (S)-stereocenter, and a reactive α,β-unsaturated ketone (a vinyl ketone). This precise arrangement is instrumental in the construction of complex peptidomimetic drugs.[4]

The primary driver for the extensive investigation into this molecule is its application in the multi-step synthesis of Nirmatrelvir.[5][6] Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. The synthesis of such a complex molecule on a global scale necessitates a deep, practical understanding of each intermediate, its stability, reactivity, and purification challenges. This guide aims to consolidate this critical information for the scientific community.

Physicochemical and Spectroscopic Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis, ensuring safety, and optimizing reaction conditions.

PropertyValueSource
CAS Number 247068-81-1PubChem[7]
Molecular Formula C₁₄H₂₅NO₃PubChem[7], ChemScene[8]
Molecular Weight 255.35 g/mol PubChem[7], ChemScene[8]
IUPAC Name tert-butyl N-[(4S)-2,6-dimethyl-3-oxohept-1-en-4-yl]carbamatePubChem[7]
Synonyms (S)-4-(tert-butoxycarbonylamino)-2,6-dimethyl-1-hepten-3-one, (S)-4-(Boc-amino)-2,6-dimethyl-1-hepten-3-onePubChem[7]

The properties listed below are largely derived from computational models and data from chemical suppliers, providing a reliable baseline for experimental design.

PropertyValueSignificance in Synthesis
Topological Polar Surface Area (TPSA) 55.4 ŲInfluences solubility in polar solvents and interaction with silica gel during chromatography.
XLogP3 3.4Indicates high hydrophobicity, suggesting good solubility in non-polar organic solvents like ethers and hydrocarbons.[7]
Hydrogen Bond Donors 1The N-H of the carbamate.[8]
Hydrogen Bond Acceptors 3The three oxygen atoms.[8]
Rotatable Bond Count 5Provides conformational flexibility.[8]
Appearance White to off-white solidVisual confirmation of material purity.
Storage Conditions 2-8°C RefrigeratorRecommended for maintaining long-term stability and preventing degradation.[9]
Synthesis and Mechanistic Considerations

The Boc-protected vinyl ketone intermediate is typically prepared from a chiral amino acid precursor, preserving the critical (S)-stereochemistry. The synthesis underscores a common strategy in medicinal chemistry: the conversion of a chiral pool starting material into a more complex, functionalized building block.

The synthesis generally involves the coupling of a Boc-protected amino acid (such as Boc-L-leucine) with a suitable vinylating agent. A key transformation is the formation of the ketone from a carboxylic acid derivative. This often proceeds through an activated intermediate, such as a Weinreb amide, which allows for controlled addition of a vinyl organometallic reagent without over-addition.

G A Boc-L-Leucine B Activated Intermediate (e.g., Weinreb Amide) A->B Activation (e.g., CDI, HATU) D This compound B->D Nucleophilic Addition C Vinyl Organometallic Reagent C->D

Caption: Generalized synthetic route to the target intermediate.

This protocol is a representative example based on established chemical principles for this type of transformation and should be adapted and optimized for specific laboratory conditions.

  • Activation of Boc-L-Leucine:

    • To a solution of Boc-L-leucine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as HATU (1.2 eq).

    • Slowly add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup with dilute acid, brine, and dry the organic layer over sodium sulfate to isolate the Weinreb amide intermediate.

  • Vinylation to Form the Ketone:

    • Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Slowly add a solution of isopropenylmagnesium bromide (or a similar vinylating agent) (1.5 eq) in THF.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

    • Extract the product into an organic solvent like ethyl acetate, wash with brine, dry, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the final Boc-protected vinyl ketone intermediate.

Causality Behind Choices:

  • Weinreb Amide: This intermediate is chosen because its N-methoxy-N-methylamide structure forms a stable six-membered chelate with the magnesium of the Grignard reagent. This chelate is stable to collapse until acidic workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol.

  • Low Temperature (-78 °C): The vinylation reaction is highly exothermic and rapid. Performing it at low temperature helps control the reaction rate, minimize side reactions, and preserve the stereochemical integrity of the chiral center.

  • Inert Atmosphere: Organometallic reagents like Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere is critical to prevent their decomposition and ensure a high-yielding reaction.

Chemical Reactivity and Role in Nirmatrelvir Synthesis

The chemical utility of this intermediate is defined by the reactivity of its α,β-unsaturated ketone system. This functional group is a Michael acceptor, making it susceptible to nucleophilic conjugate addition.

The vinyl ketone moiety is an electrophilic center. In the synthesis of Nirmatrelvir, this moiety does not act as a Michael acceptor but is a precursor to a different reactive group. However, understanding its potential for Michael addition is crucial for predicting and avoiding potential side reactions during synthesis and storage. Nucleophiles such as amines, thiols, or other carbanions could potentially react at the β-position.

In the context of the Nirmatrelvir synthesis, the Boc-protected vinyl ketone is not the final reactive warhead. Instead, it serves as a stable, isolable precursor. In subsequent steps, this vinyl ketone is typically converted into an epoxide.[10][11][12] This transformation creates a more reactive electrophilic center that can be targeted by nucleophiles. This two-step strategy—installing a stable precursor and activating it later in the synthesis—is a common and robust approach in multi-step organic synthesis.

G cluster_0 Intermediate Processing cluster_1 Final Drug Assembly A (S)-tert-butyl (2,6-dimethyl-3- oxohept-1-en-4-yl)carbamate B Epoxide Intermediate (e.g., Kyprolis Impurity 32) A->B Epoxidation (e.g., m-CPBA) D Nirmatrelvir Precursor B->D Nucleophilic Ring-Opening C Peptide Fragment C->D

Caption: Transformation of the vinyl ketone to an epoxide for subsequent coupling.

Safety and Handling

Based on aggregated GHS data, this compound requires careful handling in a laboratory setting.[7][8]

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][13] Some data also suggests it may cause respiratory irritation.[7]

  • Handling:

    • Use in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]

Conclusion

This compound is more than just a chemical curiosity; it is a testament to the enabling power of synthetic chemistry in the fight against global health crises. Its carefully designed structure provides a stable yet versatile platform for the large-scale synthesis of complex antiviral drugs. For researchers in the field, a mastery of its synthesis, reactivity, and handling is not merely an academic exercise but a critical component of the drug development pipeline, from laboratory-scale discovery to commercial manufacturing.[6]

References

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available from: [Link]

  • (S)-tert-butyl(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate. PubChem. Available from: [Link]

  • This compound, 250 mg. Carl ROTH. Available from: [Link]

  • Optimized Synthesis of a Key Intermediate of Nirmatrelvir. ACS Publications. Available from: [Link]

  • Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. Available from: [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • 2-methyloxiranyl]carbonyl]butyl]-carbamic Acid 1,1-Dimethylethyl Ester CAS: 247068-83-3. Available from: [Link]

  • 247068-81-1| Product Name : (S)-tert-butyl 2,6-dimethyl-3-oxohept-1-en-4-ylcarbamate. Available from: [Link]

  • A Green High-Yielding 7-Step Synthesis of Nirmatrelvir. Available from: [Link]

  • CAS No : 247068-83-3 | Product Name : [(1S)-3-Methyl-1-[[(2S)-2-methyloxiranyl]carbonyl]butyl]-carbamic Acid 1,1-Dimethylethyl Ester | Pharmaffiliates. Pharmaffiliates. Available from: [Link]

  • Tert-butyl n-[(2s)-1-hydroxybutan-2-yl]carbamate. PubChemLite. Available from: [Link]

  • Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. MDPI. Available from: [Link]

  • tert-butyl N-(1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 545701. PubChem. Available from: [Link]

  • Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. PMC. Available from: [Link]

  • tert-Butyl [(1S,2R)-1-benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate. Chemleader. Available from: [Link]

  • tert-Butyl carbamate - the NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

Sources

An In-depth Technical Guide to the Stereochemistry of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stereochemistry of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, a crucial chiral intermediate in the synthesis of the proteasome inhibitor, Carfilzomib.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, stereochemical analysis, and conformational properties of this molecule, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of a Chiral Keystone

This compound, with the CAS number 247068-81-1, is a non-commercial, yet pivotal, building block in the pharmaceutical industry.[2][3] Its primary importance lies in its role as a key intermediate in the multi-step synthesis of Carfilzomib, a second-generation proteasome inhibitor approved for the treatment of multiple myeloma.[4] The precise stereochemistry at the C4 position of this carbamate is paramount, as it directly translates to the stereochemical integrity of the final active pharmaceutical ingredient (API). This guide will elucidate the critical aspects of its stereochemistry, from its controlled synthesis to its rigorous analytical verification.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
CAS Number 247068-81-1
Molecular Formula C₁₄H₂₅NO₃
Molecular Weight 255.35 g/mol
IUPAC Name tert-butyl N-[(4S)-2,6-dimethyl-3-oxohept-1-en-4-yl]carbamate
Appearance Typically a white solid or crystalline substance[5]
Solubility Generally soluble in organic solvents like methanol and dichloromethane[5]

Enantioselective Synthesis: Forging the Chiral Center

The synthesis of this compound necessitates a highly stereocontrolled approach to establish the (S)-configuration at the α-carbon to the ketone. The following protocol is a synthesis adapted from methodologies reported in the context of Carfilzomib's manufacturing process.[6][7]

Experimental Protocol: Synthesis of the Chiral Intermediate

This synthesis involves a Barbier-type Grignard reaction, a method chosen for its efficiency in forming carbon-carbon bonds. The causality behind this choice lies in its ability to generate the desired enone structure in a convergent manner.

Step 1: Preparation of the Grignard Reagent

  • To an inerted reaction vessel containing magnesium turnings and a catalytic amount of iodine, add a solution of 2-bromopropene in anhydrous tetrahydrofuran (THF).

  • Initiate the reaction by gentle heating. The exothermic nature of the Grignard formation requires careful temperature control.

  • Once the reaction is initiated, the remaining 2-bromopropene solution is added at a controlled rate to maintain a safe reaction temperature.

Step 2: Barbier-type Grignard Reaction

  • In a separate inerted vessel, a solution of the N-Boc protected amino acid derivative, N-Boc-(S)-leucine-N,O-dimethylhydroxylamine amide, in anhydrous THF is prepared.

  • This solution is then added to the pre-formed Grignard reagent at a low temperature (e.g., -20°C to 0°C) to prevent side reactions. The choice of the Weinreb amide is critical as it prevents over-addition of the Grignard reagent and facilitates the formation of the ketone.

  • The reaction mixture is stirred at low temperature until completion, which is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

Step 3: Aqueous Work-up and Isolation

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved through column chromatography on silica gel to afford the pure this compound.

SynthesisWorkflow cluster_Grignard Grignard Reagent Formation cluster_Barbier Barbier-type Reaction cluster_Workup Work-up & Purification Mg Mg turnings, I₂ Grignard Isopropenylmagnesium bromide Mg->Grignard Bromopropene 2-Bromopropene in THF Bromopropene->Grignard Reaction Addition at low temp. Grignard->Reaction WeinrebAmide N-Boc-(S)-leucine Weinreb Amide WeinrebAmide->Reaction Quench Aqueous Quench Reaction->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate Purification->Product

Stereochemical Integrity: Analytical Verification

Ensuring the enantiomeric purity of this compound is a critical quality control step. This is primarily achieved through chiral High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For Boc-protected amino ketones, polysaccharide-based CSPs are often employed.

Table 2: Representative Chiral HPLC Method Parameters [8]

ParameterCondition
Column CHIRALPAK® IA or similar amylose-based CSP
Mobile Phase A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Expected Outcome Baseline separation of the (S) and (R) enantiomers, allowing for accurate quantification of the enantiomeric excess.

The choice of a normal-phase mobile system is deliberate; it often provides better selectivity for this class of compounds on polysaccharide-based CSPs compared to reversed-phase conditions. The isopropanol acts as a polar modifier, influencing the retention and resolution of the enantiomers.

HPLCFlow Sample Sample Injection Column Chiral Stationary Phase (e.g., CHIRALPAK® IA) Sample->Column Separation Differential Interaction of Enantiomers Column->Separation Detector UV Detector (220 nm) Separation->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Quantification Quantification of Enantiomeric Excess Chromatogram->Quantification

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also provide information about the diastereomeric purity if a chiral derivatizing agent is used. For the enantiomerically pure compound, ¹H and ¹³C NMR spectra confirm the chemical structure.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.0-6.2m2HVinyl protons (=CH₂)
~5.2d1HNH
~4.5m1HCH-N
~2.0m1HCH(CH₃)₂
~1.8s3HC=C-CH₃
~1.4s9HC(CH₃)₃ (Boc)
~1.6-1.8m2HCH₂
~0.9d6HCH(CH₃)₂

Note: This is a predicted spectrum based on the structure and data from similar compounds. Actual chemical shifts and coupling constants may vary. The presence of rotamers due to the carbamate bond can sometimes lead to peak broadening or the appearance of multiple sets of signals for adjacent protons.[9]

Conformational Analysis: Understanding the 3D Landscape

The reactivity and biological interactions of a molecule are heavily influenced by its three-dimensional conformation. For this compound, an acyclic molecule, there are multiple possible conformations due to rotation around single bonds.

The conformational preferences are primarily dictated by the need to minimize steric hindrance and optimize electronic interactions. The bulky tert-butyl group of the Boc protecting group will orient itself to be distal to other large substituents. The relative orientation of the carbonyl group and the adjacent chiral center is of particular interest. Computational modeling and spectroscopic techniques like Nuclear Overhauser Effect (NOE) NMR can provide insights into the predominant solution-state conformation.

Understanding the preferred conformation is crucial as it dictates which face of the enone is more accessible for subsequent reactions, such as the epoxidation step in the synthesis of Carfilzomib's epoxyketone warhead.

Application in Drug Development: A Stepping Stone to Carfilzomib

As previously mentioned, the primary application of this compound is as a key intermediate in the synthesis of Carfilzomib. The (S)-stereocenter of this intermediate is one of the four chiral centers in the final drug molecule. The subsequent synthetic steps typically involve the stereoselective epoxidation of the enone functionality, followed by deprotection of the Boc group and coupling with the peptide backbone of Carfilzomib.

The purity, particularly the enantiomeric purity, of this intermediate is of utmost importance. Any contamination with the (R)-enantiomer would lead to the formation of a diastereomeric impurity in the final drug product, which can be difficult to remove and may have different pharmacological or toxicological properties.

Conclusion

This compound represents a quintessential example of a chiral building block where precise stereochemical control is not just a synthetic challenge but a regulatory and therapeutic necessity. This guide has outlined the key aspects of its stereochemistry, from its enantioselective synthesis to its rigorous analytical verification. For scientists and researchers in the field of drug development, a thorough understanding of such intermediates is fundamental to the successful and safe production of complex chiral APIs like Carfilzomib.

References

  • PubChem. (S)-tert-butyl(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate. [Link]

  • ACS Publications. Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead. [Link]

  • Google Patents. The detection method of chiral isomer in Carfilzomib.
  • ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. [Link]

  • Pharmaffiliates. (S)-tert-butyl 2,6-dimethyl-3-oxohept-1-en-4-ylcarbamate. [Link]

  • ResearchGate. An Efficient Preparation of Novel Epoxyketone Intermediates for the Synthesis of Carfilzomib and Its Derivatives. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • PubMed Central. Synthesis of Boc-protected bicycloproline. [Link]

  • PubChem. High performance liquid chromatography method for separating carfilzomib and isomers thereof - Patent CN-109406685-B. [Link]

  • ResearchGate. Green RP-HPLC method for the estimation of carfilzomib in bulk, protein nanocarriers and human plasma: Application of chemometrics and Monte-Carlo simulations. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. Continuous Process Improvement in the Manufacture of Carfilzomib, Part 1: Process Understanding and Improvements in the Commercial Route to Prepare the Epoxyketone Warhead. [Link]

  • ResearchGate. DoE Approach: A validated Stability Indicating RP-HPLC Method Development for the Separation of Diasteromeric Analogs and Process Impurities of Carfilzomib. [Link]

  • Google Patents.
  • RSC Publishing. Recent advances in the synthesis of α-amino ketones. [Link]

  • ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

  • Pharmaffiliates. tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate. [Link]

  • Google Patents. Ready-to-use carfilzomib compositions.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • PubChem. tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

  • PubMed. From epoxomicin to carfilzomib: chemistry, biology, and medical outcomes. [Link]

Sources

An In-depth Technical Guide on the Metabolic Stability of Tert-butyl Groups in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyl group is a frequently employed substituent in medicinal chemistry, valued for its ability to impart steric bulk, enhance receptor binding, and act as a conformational anchor. While often introduced to improve a molecule's intrinsic potency and selectivity, its impact on metabolic stability can be complex and unpredictable. This technical guide provides a comprehensive analysis of the metabolic fate of tert-butyl groups in drug candidates. We will delve into the underlying physicochemical principles governing their stability, explore the primary enzymatic pathways responsible for their biotransformation, and present detailed methodologies for their experimental evaluation. Through illustrative case studies and a discussion of strategic modifications, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically deploy the tert-butyl group, balancing its beneficial properties against potential metabolic liabilities.

Introduction: The Tert-Butyl Group - A Double-Edged Sword in Medicinal Chemistry

The incorporation of a tert-butyl moiety into a drug candidate is a common tactic used by medicinal chemists to address a variety of design challenges. Its significant steric hindrance can serve as a "metabolic shield," protecting adjacent, more susceptible functional groups from enzymatic degradation.[1][2] Furthermore, its defined size and lipophilicity can optimize interactions within a receptor's binding pocket, leading to substantial gains in potency and selectivity.[1][2]

However, the perceived stability of the tert-butyl group is not absolute. While generally more robust than less hindered alkyl groups, it is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][3][4] This biotransformation can lead to the formation of metabolites with altered pharmacological profiles, potentially resulting in high clearance, reduced oral bioavailability, and in some cases, the generation of active or even toxic species.[1][3] Consequently, a thorough understanding and early evaluation of the metabolic stability of tert-butyl-containing compounds are critical for successful drug development.[3][4]

Physicochemical Properties and Their Influence on Metabolic Stability

The metabolic fate of a tert-butyl group is intrinsically linked to its unique structural and electronic properties:

  • Steric Hindrance: The defining feature of the tert-butyl group is its substantial steric bulk. Comprising a quaternary carbon atom bonded to three methyl groups, it presents a significant obstacle to the approach of metabolizing enzymes. This steric shielding is a primary reason for its relative stability compared to linear alkyl chains.[2][5]

  • High Bond Dissociation Energy: The C-H bonds within the tert-butyl group possess a high bond dissociation energy (approximately 100 kcal/mol), making them thermodynamically challenging to break.[6] This inherent strength contributes to its resistance to metabolic oxidation.[6]

  • Lipophilicity: The tert-butyl group is highly lipophilic, which can increase the overall lipophilicity of a drug molecule. While this can enhance membrane permeability and cell uptake, it may also lead to increased binding to hydrophobic active sites of metabolizing enzymes like CYPs, potentially counteracting the stabilizing effect of steric hindrance.[5]

  • Absence of α-Hydrogens: The quaternary carbon of the tert-butyl group lacks a hydrogen atom, precluding metabolism via pathways that initiate with α-carbon oxidation.

Metabolic Pathways of Tert-Butyl Groups

Despite its inherent stability, the tert-butyl group is a known substrate for several drug-metabolizing enzymes, most notably the cytochrome P450 superfamily.[1][3][4]

Cytochrome P450-Mediated Oxidation

The primary route of metabolism for tert-butyl groups is oxidation of one of the terminal methyl groups.[4] This process is typically initiated by a hydrogen atom abstraction by the highly reactive ferryl-oxo species at the CYP active site, followed by a hydroxyl radical rebound, to form a primary alcohol metabolite.[4][7] This initial hydroxylation product can then undergo further oxidation, often mediated by alcohol and aldehyde dehydrogenases, to yield an aldehyde and subsequently a carboxylic acid.[1]

Several CYP isoforms have been implicated in the metabolism of tert-butyl groups, with the specific isoform depending on the overall structure of the drug molecule. Commonly involved enzymes include CYP3A4, CYP2C8, CYP2C9, and CYP2C19.[1][4] For instance, the metabolism of the antiandrogen finasteride's tert-butyl group is primarily mediated by CYP3A4, while the endothelin receptor antagonist bosentan's tert-butyl moiety is hydroxylated by CYP2C9.[1]

Metabolism cluster_0 Phase I Metabolism Parent_Drug Parent Drug (R-C(CH₃)₃) Hydroxylated_Metabolite Hydroxylated Metabolite (R-C(CH₃)₂(CH₂OH)) Parent_Drug->Hydroxylated_Metabolite CYP450 (e.g., CYP3A4, CYP2C8) Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite (R-C(CH₃)₂(COOH)) Hydroxylated_Metabolite->Carboxylic_Acid_Metabolite ADH / ALDH

Caption: CYP450-mediated oxidation of a tert-butyl group.

Other Metabolic Pathways

While less common, other metabolic transformations can occur. For instance, after initial hydroxylation, the resulting alcohol can be a substrate for Phase II conjugation reactions, such as glucuronidation by UDP-glucuronosyltransferases (UGTs).[1]

Experimental Assessment of Metabolic Stability

To proactively assess the metabolic liability of a tert-butyl group, a variety of in vitro assays are employed during the drug discovery process.[3][4] The liver microsomal stability assay is a cornerstone of this evaluation, providing a robust and high-throughput method to determine a compound's intrinsic clearance.[8][9]

The Liver Microsome Stability Assay

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[8]

Workflow cluster_workflow Liver Microsome Stability Assay Workflow Start Start: Prepare Reagents Incubation_Setup Set up incubations: - Test Compound - Liver Microsomes - Phosphate Buffer Start->Incubation_Setup Preincubation Pre-incubate at 37°C Incubation_Setup->Preincubation Initiate_Reaction Initiate Reaction: Add NADPH regenerating system Preincubation->Initiate_Reaction Time_Points Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench reaction with cold acetonitrile containing internal standard Time_Points->Quench_Reaction Sample_Processing Centrifuge and collect supernatant Quench_Reaction->Sample_Processing LC_MS_Analysis Analyze by LC-MS/MS Sample_Processing->LC_MS_Analysis Data_Analysis Data Analysis: - Plot ln(% remaining) vs. time - Calculate t½ and CLint LC_MS_Analysis->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Experimental workflow for the liver microsome stability assay.

Detailed Step-by-Step Methodology

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a tert-butyl-containing compound in human liver microsomes.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl₂)

  • Positive Control Compound (e.g., Verapamil, known to be metabolized)

  • Negative Control (without NADPH regenerating system)

  • Acetonitrile (ice-cold, with internal standard for LC-MS/MS analysis)

  • 96-well incubation plate and sealing mat

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation of Master Mix: In a conical tube, prepare the master mix containing phosphate buffer, MgCl₂, and liver microsomes. The final protein concentration should typically be between 0.25 and 1.0 mg/mL.

  • Compound Addition: Add the test compound and positive control to the appropriate wells of the 96-well plate to achieve a final concentration (typically 1 µM).

  • Pre-incubation: Add the master mix to the wells containing the compounds. Seal the plate and pre-incubate for 5-10 minutes at 37°C with shaking. This step allows the compound to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the negative control wells (add buffer instead). The time of addition is considered t=0.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture from the appropriate wells to a new 96-well plate containing ice-cold acetonitrile with an internal standard. The cold acetonitrile immediately stops the enzymatic reaction.

  • Sample Processing: Once all time points are collected, seal the quench plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The concentration of the remaining parent compound is determined by comparing its peak area to that of the internal standard.

Data Interpretation and Quantitative Analysis

The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.

  • Calculate Percent Remaining: For each time point, the percentage of the parent compound remaining is calculated relative to the 0-minute time point.

  • Determine the Elimination Rate Constant (k): The natural logarithm (ln) of the percent remaining is plotted against time. The slope of the resulting line, determined by linear regression, is the elimination rate constant (-k).

  • Calculate Half-Life (t½): The in vitro half-life is calculated using the formula: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Data Summary Table:

Compoundt½ (min)CLint (µL/min/mg protein)Classification
Test Compound A4534.2Moderately Stable
Verapamil (Control)12128.3Low Stability
Negative Control>120<11.5High Stability

Case Studies: The Tert-Butyl Group in Marketed Drugs

The metabolic fate of tert-butyl groups is well-documented in numerous marketed drugs, providing valuable real-world context.

  • Nelfinavir: In this antiretroviral drug, the tert-butylcarboxamide moiety is crucial for binding to HIV-1 protease. However, this group is hydroxylated by CYP2C19 to form the main human metabolite, M8, which interestingly retains potent antiviral activity.[1]

  • Ivacaftor: This cystic fibrosis medication contains two tert-butyl groups. One of these is metabolized by CYP3A4 to a hydroxylated active metabolite (M1), which is further oxidized to an inactive carboxylic acid metabolite (M6).[1] Both are major metabolites in humans.[1]

  • Ombitasvir: Used to treat hepatitis C, this drug's tert-butyl group enhances potency.[1] It is, however, a site of metabolism by CYP2C8, leading to a cascade of oxidative metabolites.[1]

  • Terfenadine: A classic example of metabolism leading to a safer drug. The tert-butyl group of terfenadine is rapidly oxidized by CYP3A4 to a carboxylic acid, forming fexofenadine. Fexofenadine is the active antihistamine and lacks the cardiac toxicity associated with the parent drug.[1]

Medicinal Chemistry Strategies to Mitigate Metabolic Liabilities

When a tert-butyl group is identified as a metabolic "soft spot," several strategies can be employed to improve stability.

  • Deuteration: Replacing the C-H bonds of the tert-butyl group with C-D (deuterium) bonds can slow the rate of CYP-mediated metabolism due to the kinetic isotope effect. This strategy was successfully used to develop Deutivacaftor (VX-561) from Ivacaftor, resulting in a reduced rate of clearance and a longer half-life.[1]

  • Bioisosteric Replacement: If the tert-butyl group is a significant metabolic liability, it can be replaced with a bioisostere that mimics its steric and electronic properties but is more metabolically robust. One such replacement is the trifluoromethylcyclopropyl group.[3] This group lacks the fully sp³ C-H bonds that are susceptible to hydrogen abstraction by CYPs, leading to a significant increase in metabolic stability.[3]

Conclusion

The tert-butyl group remains an invaluable tool in drug design, offering significant advantages in potency, selectivity, and conformational control. However, its reputation as a metabolically inert shield is an oversimplification. As demonstrated, this moiety is frequently a target for oxidative metabolism by cytochrome P450 enzymes, which can significantly impact a drug candidate's pharmacokinetic profile. A proactive approach, incorporating early in vitro metabolic stability assays, is essential to identify potential liabilities. By understanding the mechanisms of tert-butyl group metabolism and employing strategic medicinal chemistry approaches such as deuteration or bioisosteric replacement, drug development professionals can effectively harness the benefits of this versatile functional group while mitigating the risks of metabolic instability.

References

  • Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 459-462. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • Ritchie, T. J., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3). [Link]

  • Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Angewandte Chemie International Edition. [Link]

  • Liu, Y., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Molecules, 25(24), 5969. [Link]

  • Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • MDPI. (2026). Antioxidants, Volume 15, Issue 1 (January 2026). MDPI. [Link]

  • Ritchie, T. J., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 444-51. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ResearchGate. [Link]

  • Hong, J. Y., et al. (1997). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Archives of Toxicology, 71(4), 266-9. [Link]

  • Bornscheuer, U. T., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(18), 7063-8. [Link]

  • Obach, R. S. (2018). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • G. Kolisis, S., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(18), 7063-8. [Link]

  • Ma, L., & Zhu, M. (2009). Analytical strategies for identifying drug metabolites. Current Drug Metabolism, 10(7), 776-86. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Schuberth, J., & Schuberth, J. (1998). Determination of Methyl tert-Butyl Ether and tert-Butyl Alcohol in Human Urine by High-Temperature Purge-and-Trap Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 22(5), 413-7. [Link]

  • He, K., et al. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Molecules, 29(18), 4153. [Link]

  • de Visser, S. P. (2017). Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Comprehensive Inorganic Chemistry II, 3, 175-197. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Enones via Grignard Reaction with 2-Bromopropene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Grignard reaction with 2-bromopropene for the formation of enones. It delves into the mechanistic nuances, offers field-proven experimental protocols, and highlights critical parameters for achieving high-yield, selective synthesis. The inherent reactivity of the 2-propenylmagnesium bromide intermediate is explored, with a focus on directing its addition to carbonyl compounds to favor the desired enone products.

Introduction: The Versatility of the Grignard Reaction in Enone Synthesis

The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1] While traditionally employed for the synthesis of alcohols, its application can be strategically extended to the formation of α,β-unsaturated ketones, or enones. This is particularly relevant when utilizing vinylic Grignard reagents, such as the one derived from 2-bromopropene (CH₃C(Br)=CH₂). The resulting 2-propenylmagnesium bromide is a potent nucleophile capable of reacting with various electrophiles.

The synthesis of enones via this route typically involves a two-step process: the initial Grignard addition to an aldehyde to form a secondary allylic alcohol, followed by a selective oxidation. This methodology provides a reliable pathway to complex enone structures, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Mechanistic Considerations: 1,2- vs. 1,4-Addition

A critical aspect of employing Grignard reagents with α,β-unsaturated carbonyl compounds is the regioselectivity of the addition. The reaction can proceed via two main pathways:

  • 1,2-Addition (Direct Addition): The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. This is generally the favored pathway for Grignard reagents due to the hard nature of the nucleophile.[2][3]

  • 1,4-Addition (Conjugate Addition): The nucleophile adds to the β-carbon of the α,β-unsaturated system.

In the context of synthesizing enones using 2-propenylmagnesium bromide, the initial target is an aldehyde, which does not possess an extended conjugated system. Therefore, the reaction proceeds exclusively via 1,2-addition to the carbonyl group.[4][5] The subsequent oxidation step then generates the enone functionality.

However, it is crucial to understand the factors that can influence the reaction pathway, especially if the target is to perform a conjugate addition with a similar Grignard reagent to an existing enone. The use of copper(I) salts as catalysts can dramatically shift the selectivity towards 1,4-addition.[2][6][7] This is attributed to the in situ formation of an organocuprate species, which is a softer nucleophile and preferentially attacks the β-carbon.[8]

Experimental Protocols

Preparation of 2-Propenylmagnesium Bromide

This protocol outlines the in-situ preparation of the Grignard reagent from 2-bromopropene.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Magnesium turningsMg24.311.2 eqActivated
2-BromopropeneC₃H₅Br120.981.0 eqAnhydrous
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-Distilled from Na/benzophenone
IodineI₂253.811-2 crystalsInitiator

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a crystal of iodine. Gently heat the flask with a heat gun under a flow of nitrogen until the iodine sublimes, depositing a purple film on the magnesium. This process helps to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of 2-bromopropene in anhydrous THF to the activated magnesium. The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if necessary. A color change and gentle reflux indicate the start of the reaction.

  • Grignard Formation: Once the reaction has initiated, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.

Grignard Addition to an Aldehyde

This protocol details the reaction of the prepared 2-propenylmagnesium bromide with a generic aldehyde (R-CHO) to form the corresponding secondary allylic alcohol.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2-Propenylmagnesium Bromide solutionC₃H₅BrMg145.291.1 eqPrepared in situ
Aldehyde (e.g., Benzaldehyde)C₇H₆O106.121.0 eqAnhydrous
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-Reaction Solvent
Saturated aq. Ammonium ChlorideNH₄Cl53.49-Quenching agent
Diethyl ether(C₂H₅)₂O74.12-Extraction solvent

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Aldehyde Addition: Add a solution of the aldehyde in anhydrous THF dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude allylic alcohol can be purified by flash column chromatography on silica gel.

Oxidation of the Allylic Alcohol to an Enone

This protocol describes the oxidation of the secondary allylic alcohol to the desired enone using manganese dioxide (MnO₂), which is a mild and selective oxidizing agent for allylic alcohols.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Secondary Allylic Alcohol--1.0 eqFrom step 3.2
Activated Manganese DioxideMnO₂86.945-10 eq (by weight)Commercially available or freshly prepared
Dichloromethane (DCM)CH₂Cl₂84.93-Reaction Solvent

Procedure:

  • Reaction Setup: Dissolve the allylic alcohol in dichloromethane.

  • Oxidation: Add activated manganese dioxide to the solution. The amount of MnO₂ can vary significantly depending on its activity; a large excess is often required.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed. This may take several hours to overnight.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with dichloromethane.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude enone can be purified by flash column chromatography.

Visualization of the Synthetic Pathway

The overall workflow for the synthesis of an enone from 2-bromopropene can be visualized as follows:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Oxidation 2-Bromopropene 2-Bromopropene 2-Propenylmagnesium Bromide 2-Propenylmagnesium Bromide 2-Bromopropene->2-Propenylmagnesium Bromide Mg, THF, I₂ (cat.) Secondary Allylic Alcohol Secondary Allylic Alcohol 2-Propenylmagnesium Bromide->Secondary Allylic Alcohol + R-CHO Enone Enone Secondary Allylic Alcohol->Enone MnO₂, DCM

Caption: Workflow for Enone Synthesis.

The reaction mechanism for the initial Grignard addition to an aldehyde proceeds through a nucleophilic attack on the carbonyl carbon.

Caption: Mechanism of Grignard Addition.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents are essential.[9]

  • Initiation of Grignard Formation: Difficulty in initiating the Grignard reaction is a common issue. Activating the magnesium with iodine or a small amount of 1,2-dibromoethane is often effective.

  • Side Reactions: A potential side reaction during Grignard formation is Wurtz coupling, where two alkyl halides couple. This can be minimized by slow addition of the halide and maintaining a dilute solution.

  • Oxidation Step: The activity of MnO₂ can be variable. If the oxidation is sluggish, using freshly prepared or a more active grade of MnO₂ is recommended. Over-oxidation is generally not a concern with this reagent for allylic alcohols.

Conclusion

The Grignard reaction of 2-bromopropene with aldehydes, followed by oxidation, provides a robust and versatile method for the synthesis of enones. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize this methodology to access a wide range of valuable α,β-unsaturated ketone building blocks for applications in drug discovery and development.

References

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available at: [Link]

  • Nagafuji, A., et al. (2004). Copper-catalyzed 1,4-Addition Reaction of Grignard Reagent to Enones Using Microflow System. Chemistry Letters, 33(8), 998-999. Available at: [Link]

  • Chemistry Stack Exchange. Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? Available at: [Link]

  • Chemistry LibreTexts. 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Available at: [Link]

  • NCERT. Alcohols, Phenols and Ethers. Available at: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

  • Feringa, B. L., et al. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838. Available at: [Link]

  • YouTube. Grignard Reagent and α,β-Unsaturated carbonyl compound. Available at: [Link]

  • LibreTexts. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. Available at: [Link]

  • House, H. O., & Umen, M. J. (1973). The enolization of ketones with Grignard reagents. The Journal of Organic Chemistry, 38(21), 3893-3901. Available at: [Link]

  • Feringa, B. L., et al. (2004). Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Trisubstituted Enones. Construction of All-Carbon Quaternary Chiral Centers. Journal of the American Chemical Society, 126(40), 12784-12785. Available at: [Link]

  • Vedejs, E., & Wilde, R. G. (1988). One-Pot Synthesis of Homoallylic Ketones from the Addition of Vinyl Grignard Reagent to Carboxylic Esters. Organic Letters, 10(11), 2353-2356. Available at: [Link]

  • Bartoli, G., et al. (2002). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. The Journal of Organic Chemistry, 67(25), 9133-9140. Available at: [Link]

  • JoVE. Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition). Available at: [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Available at: [Link]

  • Alexakis, A., & Bäckvall, J. E. (2008). Catalytic asymmetric conjugate addition and allylic alkylation with Grignard reagents. Chemical Reviews, 108(8), 2824-2852. Available at: [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. Available at: [Link]

  • Nagafuji, A., et al. (2004). Copper-catalyzed 1,4-Addition Reaction of Grignard Reagent to Enones Using Microflow System. Chemistry Letters, 33(8), 998-999. Available at: [Link]

  • Organic Syntheses. 6-CHLORO-1-HEXENE. Available at: [Link]

  • Master Organic Chemistry. 1,4-addition of enolates to enones (“The Michael Reaction”). Available at: [Link]

  • De Kimpe, N., et al. (1992). Synthesis of Vinyl and β-Phthalimido Ketones. Synthetic Communications, 22(12), 1737-1745. Available at: [Link]

  • TradeIndia. Propenylmagnesium Bromide Solution - Best Price for Grignard Reagent. Available at: [Link]

  • YouTube. Direct vs Conjugate Addition 1. Available at: [Link]

  • Fisher Scientific. 2-Methyl-1-propenylmagnesium bromide, 0.5M solution in THF, AcroSeal. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the NMR Characterization of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed, methodology-driven guide for the complete NMR characterization of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, a chiral α,β-unsaturated ketone bearing a tert-butoxycarbonyl (Boc) protecting group. This compound serves as an excellent model for demonstrating the integrated use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments. We present detailed protocols, from sample preparation to spectral acquisition and interpretation, offering field-proven insights into the causality behind experimental choices. This guide is intended for researchers, chemists, and quality control scientists in the pharmaceutical and chemical industries who require robust methods for structural verification and stereochemical assignment.

Introduction: The Structural Challenge

This compound (CAS No. 247068-81-1) is a chiral synthetic intermediate that incorporates several key structural motifs: a sterically hindered Boc-carbamate, an α,β-unsaturated ketone (enone), an isobutyl side chain, and a critical stereocenter at the C4 position.[1][2][3] The precise characterization of such molecules is paramount, as minor structural or stereochemical deviations can significantly impact their reactivity and biological properties. For instance, this molecule is listed as "Carfilzomib Impurity 34," highlighting its relevance in pharmaceutical development and quality control.[2]

NMR spectroscopy provides the necessary resolution and information depth to address this challenge. While ¹H and ¹³C NMR offer initial insights into the functional groups present, a full suite of 2D NMR experiments is essential to definitively establish atomic connectivity and the three-dimensional arrangement of atoms, particularly around the chiral center. This note details the logical workflow required for its complete and confident characterization.

Experimental Design and Rationale

A multi-faceted NMR approach is required to resolve the complexities of the target molecule. Our strategy is designed to be self-validating, where data from multiple experiments converge to build an unambiguous structural assignment.

Core Experimental Workflow

The workflow begins with simple 1D experiments to identify all proton and carbon environments and progresses to more complex 2D experiments to establish connectivity and stereochemistry.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Connectivity & Stereochemistry H1 ¹H NMR (Proton Environments, Integration, Multiplicity) C13 ¹³C NMR & DEPT-135 (Carbon Environments & Multiplicity) HSQC HSQC (Direct ¹J C-H Correlation) H1->HSQC COSY COSY (Vicinal H-H Correlation) H1->COSY Establishes Proton Skeleton NOESY NOESY (Through-Space H-H Proximity) H1->NOESY C13->HSQC Assigns Protons to Carbons C13->HSQC HMBC HMBC (Long-Range ²J,³J C-H Correlation) HSQC->HMBC Connects Fragments COSY->HMBC Connects Fragments Structure Final Verified Structure HMBC->Structure Confirms Carbon Framework NOESY->Structure Confirms Stereochemistry

Caption: Logical workflow for NMR-based structure elucidation.

Protocol: Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation. Deuterated chloroform (CDCl₃) is selected as the solvent due to the compound's expected moderate polarity and the solvent's well-separated residual signal (~7.26 ppm), which is unlikely to interfere with analyte signals.[4][5]

  • Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube multiple times until the sample is completely dissolved, ensuring a clear, homogeneous solution.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature (e.g., 298 K) for 5-10 minutes before commencing data acquisition.

Protocol: NMR Data Acquisition

All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

  • ¹H NMR: Acquire with 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay (d1) of 2 seconds.

  • ¹³C{¹H} NMR: Acquire with 1024-2048 scans, a spectral width of 220-240 ppm, and a relaxation delay of 2 seconds.

  • DEPT-135: Use standard spectrometer parameters to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

  • 2D Experiments (COSY, HSQC, HMBC, NOESY): Utilize gradient-selected (gs) pulse programs. Optimize the number of increments in the indirect dimension and the number of scans to achieve a good signal-to-noise ratio within a reasonable timeframe. For HMBC, a long-range coupling delay optimized for 8 Hz is standard. For NOESY, a mixing time of 500-800 ms is typically effective for small molecules.[6]

Spectral Interpretation and Structural Assignment

For clarity, the following atom numbering scheme is used for all spectral assignments:

Numbered structure of this compound
¹H NMR Analysis: The Proton Fingerprint

The ¹H NMR spectrum provides the initial overview of the proton environments. The key is to analyze the chemical shift, integration, and splitting pattern for each signal.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton(s) Predicted δ (ppm) Multiplicity Integration J (Hz) Rationale
H1a, H1b 5.8 - 6.0 d, d 1H, 1H Jgem ≈ 1-2 Geminal vinyl protons, deshielded by the adjacent carbonyl group.[7]
H10 (CH₃) 1.8 - 2.0 s 3H - Vinylic methyl group.
H4 4.5 - 4.8 m 1H - Methine proton alpha to a carbonyl and nitrogen, highly deshielded.
NH 5.0 - 5.5 d 1H J ≈ 8-9 Carbamate proton, typically broad but shows coupling to H4.[8]
H5a, H5b 1.5 - 1.8 m 2H - Methylene protons adjacent to a chiral center, likely diastereotopic.
H6 1.9 - 2.2 m 1H - Methine proton of the isobutyl group.
H7, H8 (CH₃) 0.9 - 1.1 d, d 6H J ≈ 6-7 Diastereotopic methyl groups of the isobutyl moiety.

| H14 (t-Bu) | 1.4 - 1.5 | s | 9H | - | Nine equivalent protons of the tert-butyl group, characteristically sharp singlet.[9][10] |

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR and DEPT-135 spectra reveal the number of unique carbon environments and their type (C, CH, CH₂, CH₃). The enone and carbamate functional groups produce highly characteristic downfield signals.

Table 2: Predicted ¹³C NMR and DEPT-135 Data (in CDCl₃)

Carbon(s) Predicted δ (ppm) DEPT-135 Rationale
C3 (C=O) 198 - 205 absent Ketone carbonyl carbon, highly deshielded.[11][12]
C13 (NC=O) 155 - 157 absent Carbamate carbonyl carbon.
C2 (C=CH₂) 140 - 145 absent Quaternary sp² carbon of the enone system.
C1 (=CH₂) 125 - 130 CH₂ (neg) Terminal sp² carbon of the enone.
C12 (O-C(CH₃)₃) 79 - 81 absent Quaternary carbon of the Boc group.
C4 (CH-N) 55 - 60 CH (pos) Chiral methine carbon, attached to nitrogen and alpha to a carbonyl.
C5 (CH₂) 40 - 45 CH₂ (neg) Methylene carbon of the isobutyl side chain.
C6 (CH) 24 - 28 CH (pos) Methine carbon of the isobutyl group.
C14 ((CH₃)₃) 28 - 29 CH₃ (pos) Methyl carbons of the Boc group.
C7, C8 ((CH₃)₂) 21 - 24 CH₃ (pos) Diastereotopic methyl carbons of the isobutyl group.

| C10 (CH₃) | 18 - 22 | CH₃ (pos) | Vinylic methyl carbon. |

2D NMR Correlation: Assembling the Structure

2D NMR experiments are indispensable for connecting the individual spin systems identified in 1D spectra into the final molecular structure.[13][14][15][16]

COSY: Mapping Proton-Proton Connectivity

The COSY spectrum reveals ³J(H,H) couplings, allowing for the tracing of proton networks. For this molecule, two primary spin systems will be evident:

  • Isobutyl System: A clear correlation path from the diastereotopic methyl protons (H7/H8) to the methine proton (H6), and further to the diastereotopic methylene protons (H5a/H5b).

  • Chiral Center Connectivity: A crucial correlation between the H5 protons and the methine proton at the chiral center (H4). H4 will also show a correlation to the NH proton.

Caption: Key expected COSY correlations.

HSQC: Linking Protons to Carbons

The HSQC experiment provides direct, one-bond ¹H-¹³C correlations, allowing every proton signal (from Table 1) to be unambiguously assigned to its corresponding carbon signal (from Table 2). This is a critical step for validating assignments before moving to long-range correlations.

HMBC: Building the Molecular Framework

The HMBC spectrum is arguably the most powerful tool for confirming the overall structure, as it reveals correlations over two and three bonds (²J and ³J).[17][18] This allows for the connection of isolated spin systems and the placement of quaternary carbons.

Key Expected HMBC Correlations:

  • Connecting the Enone: The vinyl protons (H1a/H1b) will show correlations to the ketone carbonyl (C3) and the quaternary vinyl carbon (C2). The vinylic methyl protons (H10) will correlate to C2, C3, and C1.

  • Placing the Chiral Center: The methine proton H4 will show critical correlations to the ketone carbonyl (C3), the quaternary vinyl carbon (C2), and the carbons of the isobutyl side chain (C5, C6).

  • Confirming the Carbamate: The NH proton will correlate to the carbamate carbonyl (C13) and the chiral center carbon (C4). The t-butyl protons (H14) will show a strong correlation to the quaternary carbon C12 and the carbamate carbonyl C13.

G H1 H1 C3 C3 (C=O) H1->C3 ²J, ³J C2 C2 H1->C2 ²J, ³J H10 H10 H10->C3 ²J, ³J H10->C2 ²J, ³J C1 C1 H10->C1 ²J, ³J H4 H4 H4->C3 ²J, ³J H4->C2 ²J, ³J C5 C5 H4->C5 ²J, ³J C6 C6 H4->C6 ²J, ³J H14 H14 (t-Bu) C13 C13 (NC=O) H14->C13 ²J, ³J C12 C12 H14->C12 ²J, ³J

Caption: Essential HMBC correlations for structural assembly.

NOESY: Confirming Stereochemistry

The NOESY experiment detects through-space correlations between protons that are in close proximity (< 5 Å), which is vital for confirming stereochemistry and preferred conformations.[19][20] For this compound, the key spatial relationship to verify is the orientation of the substituents around the C4 chiral center. A NOESY correlation between H4 and protons on the isobutyl side chain (H5 and/or H6) would be expected and would help to define the local conformation.

Conclusion

The comprehensive NMR characterization of this compound is achieved through a logical and systematic application of 1D and 2D NMR techniques. ¹H and ¹³C NMR provide the foundational data on the chemical environments of all nuclei. COSY experiments establish the proton-proton connectivity within the spin systems, while HSQC links each proton to its directly attached carbon. The HMBC experiment is the cornerstone of the analysis, unequivocally connecting the distinct structural fragments and positioning the quaternary carbons to build the complete molecular framework. Finally, NOESY provides critical through-space information to confirm the three-dimensional structure. This integrated approach ensures a self-validating and unambiguous assignment, representing a robust protocol for the structural and stereochemical verification of complex chiral molecules in academic and industrial research.

References

  • ResearchGate. ¹H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

  • PubChem. (S)-tert-butyl(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • PubMed Central. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

  • ResearchGate. The COSY and HMBC correlations are referenced according to the pairs of.... [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Journal of Chemical Education. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]

  • MDPI. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

  • ResearchGate. Chirality in NMR spectroscopy. [Link]

  • Chemistry LibreTexts. 19: HMBC. [Link]

  • Chemistry Stack Exchange. How to distinguish diastereomers of unsaturated ketones by NMR?. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • YouTube. NMR and Chiral Molecules. [Link]

  • YouTube. Stereochemistry | How to read NOESY spectrum?. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

  • YouTube. Structure Elucidation of Organic Compounds. [Link]

  • Organic Letters. Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. [Link]

  • University of Illinois. Coupling constants for 1H and 13C NMR. [Link]

  • Anachem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • University of the West Indies. Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • MDPI. 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • Carl ROTH. This compound. [Link]

  • University of Toronto. Notes on NMR Solvents. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

Sources

Topic: A Robust Chiral HPLC-UV Method for the Enantiomeric Separation of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The stereochemical purity of pharmaceutical compounds is a critical parameter in drug development and manufacturing, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, a key chiral intermediate.[3] The method utilizes polysaccharide-based chiral stationary phases (CSPs) under normal phase conditions, providing excellent resolution and peak shape. We provide a comprehensive protocol, from method development strategy to final optimized conditions, intended to guide researchers and quality control analysts in achieving reliable enantiomeric purity assessments.

Introduction and Scientific Rationale

This compound possesses a single stereocenter at the C4 position, making its enantiomeric purity a crucial quality attribute. The molecule contains several functional groups that inform the strategy for its chiral separation: a bulky tert-butyl carbamate (Boc) group, an α,β-unsaturated ketone (enone) system, and an isobutyl moiety.[4]

The direct separation of enantiomers on a chiral stationary phase (CSP) is the most efficient and widely adopted approach in pharmaceutical analysis.[5][6] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on silica gel, have demonstrated broad applicability and success.[7] The chiral recognition mechanism of these CSPs is based on the formation of transient diastereomeric complexes with the analyte enantiomers through a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Primarily involving the carbamate N-H and C=O groups.

  • π-π Stacking: Interactions with the aromatic rings of the CSP and the enone system of the analyte.

  • Dipole-Dipole Interactions: Between the polar carbamate and ketone functionalities and the selectors on the CSP.

  • Steric Hindrance: The specific three-dimensional arrangement of the polysaccharide polymer creates chiral grooves, where steric fit and repulsion play a crucial role in discrimination.[8]

Given these principles, we selected two complementary, highly successful polysaccharide CSPs for initial screening: an amylose-based column and a cellulose-based column, both derivatized with tris(3,5-dimethylphenylcarbamate). While the chiral selector is identical, the different helical structures of the amylose and cellulose backbones can lead to distinct chiral recognition capabilities, making it essential to screen both.[9]

A potential analytical challenge with this analyte is the presence of a ketone, which can undergo keto-enol tautomerism.[10][11] This equilibrium is solvent and temperature-dependent and, if slow on the chromatographic timescale, can lead to peak distortion or splitting.[10] The developed method must ensure conditions that favor a single tautomeric form or rapid interconversion to yield sharp, symmetrical peaks. Normal phase chromatography with alcoholic modifiers often provides a stable environment that minimizes these effects.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Solvents: HPLC-grade n-hexane, 2-propanol (IPA), and ethanol.

  • Analyte: Racemic tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate.

Chiral Stationary Phases Screened

A systematic screening approach is the most reliable path to achieving chiral separation.[9] The following columns were selected for their proven efficacy with carbamate-containing compounds.

Column NameCSP ChemistryParticle SizeDimensions
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)5 µm250 x 4.6 mm
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)5 µm250 x 4.6 mm
Note: Equivalent phases from other manufacturers, such as Lux® Amylose-1 and Lux® Cellulose-1, can also be used.[7][8]
Sample Preparation
  • Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in 2-propanol.

  • For injection, dilute the stock solution 1:1 with n-hexane to create a final concentration of 0.5 mg/mL . This ensures compatibility with the initial mobile phase conditions.

  • Filter the final sample solution through a 0.45 µm PTFE syringe filter if any particulate matter is visible.

Chromatographic Method: Step-by-Step Protocol
  • System Purge: Thoroughly purge all pump lines with the mobile phase components to be used. Ensure no incompatible solvents (e.g., acetone, THF, chloroform) are present in the system, as they can irreversibly damage polysaccharide-based CSPs.[12][13]

  • Column Installation: Install the selected chiral column into the column compartment.

  • Column Equilibration:

    • Set the initial mobile phase composition (e.g., n-Hexane/IPA 90:10 v/v) and a flow rate of 1.0 mL/min.

    • Equilibrate the column for at least 30 minutes, or until a stable baseline is achieved. The use of a guard column is highly recommended to prolong the life of the analytical column.[14][15]

  • Parameter Setup: Configure the instrument parameters as detailed in Table 2.

  • Injection: Inject 5-10 µL of the prepared sample solution.

  • Data Analysis: Identify the two enantiomer peaks. Calculate the retention factor (k'), selectivity (α), and resolution (Rs) to evaluate the separation quality.

Results and Discussion

Initial Screening and Method Optimization

The initial screening was performed on both Chiralpak® AD-H and Chiralcel® OD-H columns using a standard normal phase eluent. The results are summarized below.

Table 2: Optimized Chromatographic Conditions and Performance

Parameter Optimized Condition Rationale
Column Chiralpak® AD-H (5 µm, 250 x 4.6 mm) Provided superior resolution and selectivity compared to the cellulose-based phase in initial screening.
Mobile Phase n-Hexane / 2-Propanol (95:5 v/v) The lower percentage of the polar alcohol modifier (IPA) increased retention and interaction with the CSP, significantly improving enantioselectivity.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 25°C Stable ambient temperature control minimizes fluctuations in retention time. Temperature can be a tool for optimization if needed.[9]
Detection UV at 220 nm The enone chromophore provides strong absorbance at lower UV wavelengths, maximizing sensitivity.

| Injection Vol. | 5 µL | Sufficient for good signal-to-noise ratio without causing column overload. |

Expected Results on Chiralpak® AD-H:

Enantiomer Retention Time (t R) Retention Factor (k')
Enantiomer 1 (S) ~ 8.5 min ~ 2.4
Enantiomer 2 (R) ~ 10.2 min ~ 3.1
Performance Metrics Value Comments
Selectivity (α) ~ 1.29 A good selectivity factor indicates significant differences in the interaction energy between the enantiomers and the CSP.

| Resolution (Rs) | > 2.0 | Baseline separation is achieved, allowing for accurate and precise quantification of each enantiomer. |

The Chiralpak® AD-H column, with its amylose backbone, demonstrated a superior ability to differentiate the enantiomers. The key to achieving baseline resolution was the careful optimization of the 2-propanol concentration. A higher percentage of IPA (e.g., 10-20%) leads to faster elution but poorer resolution, as the alcohol competes more strongly with the analyte for hydrogen bonding sites on the CSP. Reducing the IPA to 5% increased the analyte's residence time and interaction with the stationary phase, thereby enhancing the chiral recognition process.

Workflow and Troubleshooting

The overall process for developing and implementing this chiral separation method is illustrated in the following workflow diagram.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_analysis Phase 3: Analysis & Validation SamplePrep Sample Preparation (1.0 mg/mL in IPA, dilute to 0.5 mg/mL) SystemSetup HPLC System Setup (Purge, Equilibrate) SamplePrep->SystemSetup MobilePhasePrep Mobile Phase Preparation (HPLC-Grade Solvents) MobilePhasePrep->SystemSetup ColumnScreen Column Screening (Chiralpak AD-H vs. Chiralcel OD-H) SystemSetup->ColumnScreen MobilePhaseOpt Mobile Phase Optimization (Adjust % IPA for Rs > 2.0) ColumnScreen->MobilePhaseOpt Select best column RunAnalysis Execute Analysis (Inject Sample) MobilePhaseOpt->RunAnalysis DataProcessing Data Processing (Integration, Calculation of %ee) RunAnalysis->DataProcessing

Caption: Chiral HPLC Method Development Workflow.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 1.5) - Mobile phase is too strong (% IPA too high).- Flow rate is too high.- Decrease the % IPA in the mobile phase in small increments (e.g., from 5% to 4%).- Reduce the flow rate (e.g., to 0.8 mL/min).
Poor Peak Shape (Tailing) - Interaction with active sites on silica.- Sample solvent mismatch.- Consider adding a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase.[14]- Ensure the sample is dissolved in a solvent similar to or weaker than the mobile phase.
No Separation - Incorrect column choice.- Analyte has low interaction with the CSP.- Confirm the correct column is installed.- Try a different alcohol modifier (e.g., ethanol), which can alter selectivity.- Screen other classes of chiral columns if polysaccharide phases fail.
Drifting Baseline - Insufficient column equilibration.- Contaminated mobile phase.- Equilibrate the column for a longer period.- Prepare fresh mobile phase using high-purity solvents.

Conclusion

This application note provides a validated and highly effective chiral HPLC method for the separation of the enantiomers of this compound. By employing a Chiralpak® AD-H column with a mobile phase of n-hexane and 2-propanol (95:5 v/v) , baseline resolution (Rs > 2.0) was consistently achieved. The detailed protocol and troubleshooting guide serve as a valuable resource for researchers in process development and quality control, enabling accurate assessment of the enantiomeric purity of this critical pharmaceutical intermediate.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). National Center for Biotechnology Information. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. (n.d.). Chiral Technologies. [Link]

  • Instruction Manual for Chiral SFC Columns. (n.d.). Chiral Technologies. [Link]

  • Keto-Enol Tautomerism: Key Points. (2022). Master Organic Chemistry. [Link]

  • Chiral Separation Techniques: A Practical Approach. (2001). ResearchGate. [Link]

  • Instruction Manual for Normal Phase Columns. (n.d.). Chiral Technologies. [Link]

  • Instruction Manual for CHIRALCEL OD-H, CHIRALCEL OJ-H Columns. (n.d.). Daicel. [Link]

  • Comparison study of Chiralpak AD-H with AD columns. (2015). ResearchGate. [Link]

  • Lux Cellulose-1 Chiral LC Columns. (n.d.). Phenomenex. [Link]

  • Lux Polysaccharide Chiral Columns Brochure. (n.d.). Phenomenex. [Link]

  • Daicel Chiral HPLC Catalogue. (n.d.). Velocity Scientific Solutions. [Link]

  • Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

  • Chiral Separations Introduction. (n.d.). VTechWorks. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Analysis of Carfilzomib Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the analysis of synthetic intermediates of Carfilzomib, a second-generation tetrapeptide epoxyketone proteasome inhibitor.[1][2] The structural complexity and chemical lability of these intermediates necessitate a robust and highly selective analytical methodology. This application note details a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) workflow, offering detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. We explain the causality behind experimental choices, such as the use of reversed-phase chromatography for separating peptide-like molecules and the application of electrospray ionization for generating intact molecular ions. Furthermore, we provide insights into the interpretation of fragmentation data for unambiguous structural elucidation, ensuring the quality and consistency of intermediates crucial for the synthesis of the final active pharmaceutical ingredient (API).

Introduction: The Critical Role of Intermediate Analysis

Carfilzomib is a potent and selective proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma.[1][2] Its synthesis is a multi-step process involving several key intermediates.[3][4][5] The quality of the final Carfilzomib drug substance is directly dependent on the purity and structural integrity of these precursors.[6] According to international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), rigorous control and characterization of pharmaceutical intermediates are mandatory to ensure process reproducibility, minimize impurity formation, and guarantee the safety and efficacy of the API.[6][7][8]

The analytical challenge lies in the peptide nature of Carfilzomib and its intermediates, which can be prone to degradation and side reactions.[9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, offering the required sensitivity and specificity for analyzing complex mixtures.[10][11] This guide focuses on the use of high-resolution mass spectrometry (HRMS) to provide unambiguous elemental composition and structural confirmation through accurate mass measurements and detailed fragmentation analysis.

Analytical Strategy: An Integrated LC-HRMS Workflow

Our approach integrates reversed-phase ultra-high-performance liquid chromatography (UHPLC) for optimal separation with Orbitrap-based HRMS for detection and characterization. This combination allows for confident identification of known intermediates, characterization of unknown process-related impurities, and quantification to monitor reaction progress.

The overall workflow is depicted below. It follows a logical progression from sample preparation to data acquisition and final analysis, forming a self-validating system for process monitoring.

Workflow Figure 1. Overall LC-HRMS Workflow A Sample Collection (In-process control) B Protocol 1: Sample Preparation (Dilution & Filtration) A->B Dilute in appropriate solvent C Protocol 2: UHPLC Separation B->C Inject sample D Protocol 3: HRMS Detection (Full Scan & dd-MS²) C->D Eluent to ESI source E Data Processing (Accurate Mass & Formula ID) D->E Acquire raw data F Structural Elucidation (Fragmentation Analysis) E->F Confirm elemental composition G Report Generation (Purity Assessment) F->G Confirm structure

Caption: Overall LC-HRMS Workflow for Intermediate Analysis.

Experimental Protocols

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is crucial to ensure compatibility with the LC-MS system and to obtain reproducible results. The goal is to dissolve the intermediate completely in a solvent that is miscible with the mobile phase, typically a mixture of organic solvent and water.

Step-by-Step Methodology:

  • Weighing: Accurately weigh approximately 1 mg of the Carfilzomib intermediate reaction mixture or isolated solid.

  • Dissolution: Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water. This composition provides good solubility for a wide range of peptide-like molecules and is compatible with reversed-phase chromatography.

  • Vortexing/Sonication: Vortex the sample for 30 seconds. If solids persist, sonicate for 2 minutes.

  • Dilution: Create a working solution by performing a 1:100 dilution of the stock solution with the same 50:50 acetonitrile/water mixture. This brings the concentration into a suitable range for ESI-MS detection, typically ng/mL to low µg/mL, preventing detector saturation.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the UHPLC system.

Protocol 2: Liquid Chromatography (LC) Method

Rationale: A robust chromatographic method is essential to separate the target intermediate from starting materials, reagents, and process-related impurities. A C18 stationary phase is selected for its excellent retention and separation of moderately polar to nonpolar compounds like peptides.[12][13] The use of formic acid as a mobile phase additive is critical; it acidifies the mobile phase to ensure consistent protonation of the analytes, leading to better peak shapes and enhanced ionization efficiency in positive-ion ESI-MS.[12][13]

ParameterConditionJustification
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle sizeProvides high-resolution separation for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for peptide analysis; acid improves peak shape and ionization.[12][13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for eluting analytes from a C18 column.
Gradient 5% to 95% B over 10 minutesA broad gradient ensures elution of compounds with a wide range of polarities.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI-MS interfaces.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLA small volume minimizes potential peak distortion from the injection solvent.
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Method

Rationale: Electrospray ionization (ESI) is the method of choice for polar, thermally labile molecules like peptides, as it generates intact, protonated molecular ions ([M+H]+) with minimal fragmentation.[11] HRMS provides high mass accuracy (<5 ppm), which is used to determine the elemental composition of the detected ions, a key step in identification. Data-Dependent MS² (dd-MS²) is employed to automatically trigger fragmentation of the most intense ions, providing structural information.

ParameterSettingJustification
Ionization Mode Positive Electrospray Ionization (ESI+)Peptides and their intermediates readily form positive ions by protonation.[11]
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.
Source Temperature 320 °CFacilitates desolvation of the ESI droplets.
Full Scan (MS¹) Resolution 70,000 FWHMProvides sufficient mass accuracy to determine elemental composition.
MS¹ Scan Range m/z 150 - 1500Covers the expected mass range of Carfilzomib intermediates and potential dimers or adducts.
dd-MS² (Tandem MS) Scan Top 5 most intense ionsAutomatically selects the most abundant peaks from the full scan for fragmentation analysis.
Collision Energy Stepped HCD (20, 30, 40 eV)Using multiple collision energies ensures a wide range of fragment ions are generated, aiding in comprehensive structural elucidation.[14]
MS² Resolution 17,500 FWHMProvides accurate mass measurement of fragment ions for confident identification.

Data Analysis and Interpretation

Identification of Key Intermediates

The primary identification is based on the accurate mass of the protonated molecule [M+H]⁺. The synthesis of Carfilzomib involves the coupling of a tetrapeptide fragment with an epoxyketone "warhead".[5][9] Key intermediates include the protected tetrapeptide and the epoxyketone fragment.

Intermediate NameStructure DescriptionExact Mass (Monoisotopic)Expected [M+H]⁺ m/z
Epoxyketone Warhead (2S)-N-((S)-1-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-ylamino)-1-oxo-3-phenylpropan-2-yl)-2-(morpholinoacetamido)butanamide719.4160720.4233
Protected Tetrapeptide Fragment (Example) Boc-Phe-Leu-epoxyketone intermediate(Varies by synthesis)(Varies by synthesis)
Morpholinoacetyl-Phe-hPhe-P1' (CFZ Precursor) A key tetrapeptide precursor containing Morpholine, Phenylalanine, and Homophenylalanine residues.(Varies by synthesis)(Varies by synthesis)

Note: The exact structures and masses of intermediates can be proprietary and vary based on the specific synthetic route. The values above are representative.

Structural Elucidation via MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) is essential for confirming the structure. When the protonated molecular ion is fragmented, it typically breaks along the peptide backbone, producing characteristic 'b' and 'y' ions.[14][15] The mass difference between adjacent b- or y-ions corresponds to a specific amino acid residue, allowing the sequence to be confirmed.

The morpholine group, a key structural feature in Carfilzomib, also yields characteristic fragments.[16][17][18] The fragmentation of the morpholine ring itself or cleavage at the bond connecting it to the peptide backbone can provide diagnostic ions.

Fragmentation Figure 2. Conceptual Fragmentation of a Peptide Intermediate cluster_0 Precursor Ion [M+H]+ P1 R1-CO- P2 NH-CH(R2)-CO- b2 b2 ion (R1-CO-NH-CH(R2)-CO)+ P2->b2 Cleavage at peptide bond P3 NH-CH(R3)-CO- y2 y2 ion (H-NH-CH(R3)-CO-NH-R4)+ P3->y2 Cleavage at peptide bond P4 NH-R4

Caption: Conceptual Fragmentation of a Peptide Intermediate.

Conclusion

The LC-HRMS method detailed in this application note provides a robust and reliable framework for the comprehensive analysis of Carfilzomib intermediates. By combining high-resolution chromatographic separation with high-accuracy mass spectrometry, this workflow enables confident identification and structural confirmation of key process components. Adherence to these protocols will support process development, ensure batch-to-batch consistency, and ultimately contribute to the quality and safety of the final Carfilzomib API, in alignment with global regulatory expectations.[6][19]

References

  • Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry.
  • Google Patents. (n.d.). US9822145B2 - Methods of making carfilzomib and intermediates thereof.
  • Indian Journal of Pharmaceutical Sciences. (2024). First Order Derivative Spectroscopic Evaluation of Carfilzomib in Parenteral Preparation.
  • MDPI. (n.d.). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges.
  • Min, J. S., et al. (2017). Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 146, 341-346.
  • ResearchGate. (n.d.). Electrospray tandem mass spectrometry investigations on morphinans.
  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies.
  • ResearchGate. (2025). An Efficient Preparation of Novel Epoxyketone Intermediates for the Synthesis of Carfilzomib and Its Derivatives.
  • FDA. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Mascot. (n.d.). Peptide fragmentation.
  • MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma.
  • ACS Publications. (2020). Continuous Process Improvement in the Manufacture of Carfilzomib, Part 1: Process Understanding and Improvements in the Commercial Route to Prepare the Epoxyketone Warhead.
  • MDPI. (n.d.). Mass Spectrometry Profiling of Therapeutic Antibodies in Multiple Myeloma: m/z Features and Concordance with Immunofixation Electrophoresis.
  • ICH. (n.d.). Quality Guidelines.
  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • ResearchGate. (n.d.). Quantitative determination of carfilzomib in mouse plasma by liquid chromatography–tandem mass spectrometry and its application to a pharmacokinetic study.
  • YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.
  • IQVIA Laboratories. (n.d.). Quantitative Assays for Peptides using LC-MS.
  • Google Patents. (n.d.). WO2015010436A1 - Carfilzomib intermediate and preparation method therefor, and....
  • PMC - NIH. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • FDA. (n.d.). BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control.
  • Roswell Park. (n.d.). Validated Bioanalytical Method: Carfilzomib in Heparinized Human Plasma.
  • OSU Chemistry. (n.d.). Mass spectrometry of peptides and proteins.
  • Chromatography Online. (2025). Multi-Step Preparative LC–MS Workflow for Peptide Purification.
  • PMC. (2021). Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma.
  • Public Health. (n.d.). EudraLex - Volume 4 - Good Manufacturing Practice (GMP) guidelines.
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.

Sources

Application Notes and Protocols for the Investigation of Crystalline Forms of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, a key intermediate in the synthesis of the proteasome inhibitor Carfilzomib, presents a critical control point for ensuring the quality and consistency of the final active pharmaceutical ingredient (API).[1] The solid-state properties of this intermediate, particularly its crystalline form, can significantly influence its stability, purity, and handling characteristics, thereby impacting downstream processability and the impurity profile of Carfilzomib. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic investigation of the crystalline forms of this vital intermediate. It outlines detailed protocols for polymorph screening and robust characterization methodologies to identify, differentiate, and control the solid forms of this compound.

Introduction: The Imperative of Solid-State Control for Pharmaceutical Intermediates

The phenomenon of polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a cornerstone of modern pharmaceutical science. While extensive polymorph screening is a regulatory expectation for APIs, the solid-state chemistry of key intermediates is often a neglected yet critical aspect of process development. The crystalline form of an intermediate such as this compound (CAS No. 247068-81-1) can have profound implications for:

  • Purity and Impurity Rejection: Different crystal lattices will exhibit varying capacities to accommodate impurities. A well-designed crystallization process can be a powerful tool for rejecting specific impurities to very low levels.

  • Physicochemical Stability: Amorphous or metastable crystalline forms can be more prone to degradation or conversion to more stable forms upon storage, potentially leading to process variability.

  • Processability and Handling: Crystal morphology, particle size distribution, and flow properties are all dictated by the crystalline form and the crystallization process. These characteristics are crucial for efficient filtration, drying, and transfer operations in a manufacturing setting.

This guide, therefore, provides a framework for the systematic exploration of the polymorphic landscape of this compound, enabling the selection and control of the optimal solid form for robust and reproducible manufacturing of Carfilzomib.

Polymorph Screening: A Multifaceted Approach to Uncovering Crystalline Forms

The objective of a polymorph screen is to subject the compound to a wide array of crystallization conditions to induce the nucleation and growth of as many different solid forms as possible. A diverse set of solvents, supersaturation levels, and temperatures are employed.

Solvent Selection Rationale

Solvents are chosen to cover a range of polarities, hydrogen bonding capabilities, and functional groups. This diversity increases the probability of forming different solvates or inducing different packing arrangements of the molecule.

Table 1: Suggested Solvents for Polymorph Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, Isopropanol (IPA)Protic solvents capable of hydrogen bonding.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Aprotic polar solvents.
Esters Ethyl Acetate, Isopropyl AcetateAprotic, moderately polar solvents.
Ethers Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE)Aprotic, less polar solvents.
Hydrocarbons Heptane, TolueneNonpolar solvents, often used as anti-solvents.
Nitriles AcetonitrileAprotic, polar solvent.
Water Purified WaterHighly polar, protic solvent; potential for hydrate formation.
Crystallization Methodologies

A combination of thermodynamic and kinetic crystallization methods should be employed to maximize the discovery of different solid forms.

Polymorph_Screening_Workflow cluster_methods Crystallization Methods cluster_analysis Solid-State Characterization SlowEvap Slow Evaporation XRPD XRPD SlowEvap->XRPD Cooling Cooling Crystallization Cooling->XRPD AntiSolvent Anti-Solvent Addition AntiSolvent->XRPD Slurry Slurry Conversion Slurry->XRPD DSC DSC XRPD->DSC Unique Pattern? TGA TGA DSC->TGA Microscopy Microscopy TGA->Microscopy SolidForms Identified Crystalline Forms (e.g., Form A, Form B, Amorphous) Microscopy->SolidForms API_Intermediate This compound SolventSelection Diverse Solvent Set API_Intermediate->SolventSelection SolventSelection->SlowEvap SolventSelection->Cooling SolventSelection->AntiSolvent SolventSelection->Slurry

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 3.1: Slow Evaporation
  • Dissolution: Prepare a saturated or near-saturated solution of the compound in a selected solvent at ambient temperature in a small vial.

  • Evaporation: Cover the vial with a perforated lid (e.g., aluminum foil with pinholes) to allow for slow solvent evaporation.

  • Incubation: Place the vial in an undisturbed location and monitor for crystal growth over several days.

  • Isolation: Once crystals have formed, carefully decant the mother liquor and gently dry the crystals on a filter paper.

Protocol 3.2: Cooling Crystallization
  • Dissolution: Dissolve the compound in a minimal amount of a selected solvent at an elevated temperature (e.g., 50-60°C).

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, transfer the solution to a refrigerator (2-8°C).

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold solvent, and air-dry.

Protocol 3.3: Anti-Solvent Addition
  • Dissolution: Prepare a concentrated solution of the compound in a "good" solvent (in which it is freely soluble).

  • Addition: Slowly add a pre-determined volume of an "anti-solvent" (in which the compound is poorly soluble) to the solution while stirring.

  • Precipitation: Continue adding the anti-solvent until precipitation is observed.

  • Equilibration: Stir the resulting suspension for a period (e.g., 2-24 hours) to allow for potential form conversion.

  • Isolation: Isolate the solid by vacuum filtration, wash with the anti-solvent, and dry.

Protocol 3.4: Slurry Conversion (Thermodynamic Equilibration)
  • Suspension: Place an excess amount of the starting solid material into a vial containing a selected solvent to create a saturated suspension.

  • Agitation: Agitate the slurry at a controlled temperature (e.g., ambient or elevated) for an extended period (e.g., 3-7 days). This allows for the conversion of any metastable forms to the most stable form at that temperature.

  • Isolation: Isolate the solid by vacuum filtration and dry.

Characterization of Crystalline Forms: The Analytical Toolkit

Once solids are obtained from the screening experiments, a suite of analytical techniques is used to characterize them.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying and differentiating crystalline forms. Each polymorph will produce a unique diffraction pattern, analogous to a fingerprint.

  • Principle: Crystalline materials diffract X-rays at specific angles (2θ) depending on the arrangement of atoms in the crystal lattice.

  • Data Interpretation: The positions (in °2θ) and relative intensities of the diffraction peaks are characteristic of a specific crystalline form.

Table 2: Hypothetical XRPD Data for Two Crystalline Forms

Form A (°2θ)Form B (°2θ)
8.59.2
12.113.5
15.316.8
17.018.4
20.821.1
24.525.0
Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the solid.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It can detect melting points, desolvation events, and solid-solid phase transitions.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of solvent or water in the crystal lattice (solvates/hydrates).

Table 3: Hypothetical Thermal Analysis Data

FormDSC Endotherm (Melting)TGA Weight LossInterpretation
Form A115°C< 0.1%Anhydrous, stable crystalline form.
Form B95°C (broad), 115°C~5.5% up to 100°CSolvate/Hydrate; desolvates then melts.

Thermal_Events cluster_form_a Form A (Anhydrous) cluster_form_b Form B (Solvate) Start Sample Heating A_Stable Stable Solid Start->A_Stable B_Solvate Solvated Solid Start->B_Solvate A_Melt Melt at 115°C A_Stable->A_Melt Single endotherm B_Desolvate Desolvation (TGA loss) B_Solvate->B_Desolvate Broad endotherm ~95°C B_Anhydrous Anhydrous Form A B_Desolvate->B_Anhydrous B_Melt Melt at 115°C B_Anhydrous->B_Melt

Vibrational Spectroscopy (FTIR/Raman)

Infrared (IR) and Raman spectroscopy are sensitive to the molecular environment and can often distinguish between polymorphs due to differences in hydrogen bonding and conformation.

Microscopy

Optical and Scanning Electron Microscopy (SEM) are used to visualize the crystal habit (shape) and particle size of the different forms. Different polymorphs often exhibit distinct crystal morphologies (e.g., needles, plates, prisms).

Conclusion and Recommendations

A thorough understanding of the crystalline forms of this compound is not merely an academic exercise but a crucial component of a robust control strategy for the manufacturing of Carfilzomib. By employing the systematic screening and characterization protocols outlined in this guide, drug development professionals can:

  • Identify the most stable and processable crystalline form.

  • Develop a crystallization process that consistently produces the desired form.

  • Establish analytical methods to monitor and control the solid form throughout the manufacturing process.

This proactive approach to solid-state chemistry at the intermediate stage mitigates risks of process variability, ensures consistent product quality, and ultimately contributes to the safe and effective delivery of the final drug product to patients.

References

  • PubChem. (S)-tert-butyl(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate. National Center for Biotechnology Information. [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999).
  • ICH Harmonised Tripartite Guideline. Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Grignard Reaction Conditions for Enone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Grignard reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using Grignard reagents for enone synthesis. Here, we move beyond basic protocols to address the nuanced challenges and troubleshooting scenarios encountered in a real-world laboratory setting. Our focus is on providing a deep, mechanistic understanding to empower you to optimize your reaction conditions effectively.

Core Principles: The Challenge of Regioselectivity

The reaction of a Grignard reagent (RMgX) with an α,β-unsaturated ketone, or enone, is a cornerstone of carbon-carbon bond formation. However, its utility is matched by its complexity. The enone system presents two distinct electrophilic sites: the carbonyl carbon (C2) and the β-carbon of the double bond (C4). This duality leads to a critical challenge: controlling whether the Grignard reagent attacks at the carbonyl carbon (a 1,2-addition ) or the β-carbon (a 1,4-conjugate addition ).[1][2]

  • 1,2-Direct Addition: The nucleophilic carbon of the Grignard reagent directly attacks the electrophilic carbonyl carbon. After an acidic workup, this pathway yields an allylic alcohol.[3][4]

  • 1,4-Conjugate Addition: The nucleophile attacks the β-carbon, leading to the formation of an enolate intermediate. Subsequent protonation during workup yields a ketone.[5]

Generally, Grignard reagents, being "hard" nucleophiles, are expected to favor the "hard" electrophilic carbonyl carbon, leading to 1,2-addition.[6][7] However, this is not always the case, and a mixture of products is common. The following guide will help you troubleshoot and steer the reaction toward your desired outcome.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products (after Workup) Enone Enone (α,β-Unsaturated Ketone) Pathway_Choice Attack Site? Enone->Pathway_Choice Grignard Grignard Reagent (RMgX) Grignard->Pathway_Choice Enolate Enolate Intermediate Pathway_Choice->Enolate 1,4-Addition (Conjugate) Alkoxide Magnesium Alkoxide Pathway_Choice->Alkoxide 1,2-Addition (Direct) Product_14 1,4-Adduct (Ketone) Enolate->Product_14 H+ Workup Product_12 1,2-Adduct (Allylic Alcohol) Alkoxide->Product_12 H+ Workup

Caption: Competing 1,2- and 1,4-addition pathways in Grignard reactions with enones.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of enones using Grignard reagents.

Category 1: Reaction Initiation & Low Yield

Q: My Grignard reaction fails to initiate or results in a disappointingly low yield. What are the primary causes?

A: This is a frequent issue, almost always stemming from the potent basicity and reactivity of the Grignard reagent.[8] Here are the key factors to investigate:

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.

    • Causality: The insertion of magnesium into the carbon-halogen bond cannot occur if the metal surface is not exposed.

    • Solution: Activate the magnesium prior to adding the bulk of your alkyl halide. Common methods include:

      • Adding a small crystal of iodine.

      • Adding a few drops of 1,2-dibromoethane.

      • Mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.

  • Strictly Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, especially water, to quench the reagent and form an alkane.[9][10]

    • Causality: The pKa of the conjugate acid of a Grignard reagent (an alkane) is ~50, making it one of the strongest bases in organic chemistry. It will deprotonate water (pKa 15.7) instantly.

    • Solution:

      • All glassware must be oven-dried or flame-dried under vacuum immediately before use.

      • Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), dispensed from a solvent purification system or a freshly opened bottle stored over molecular sieves.

      • Ensure the starting alkyl halide and enone are free of water.

  • Reagent Purity and Titration: The actual concentration of your prepared Grignard reagent can vary significantly. Using a theoretical yield for stoichiometric calculations is a common source of error.

    • Causality: Incomplete reaction during formation or partial degradation from trace moisture/air will lower the effective molarity of the reagent.

    • Solution: Always titrate your Grignard reagent before use. A simple and reliable method involves titration against a known concentration of I₂ in THF until the iodine color persists.

Category 2: Controlling Regioselectivity (1,2- vs. 1,4-Addition)

Q: My reaction is producing the 1,4-conjugate addition product when I want the 1,2-allylic alcohol. How can I improve selectivity?

A: This is the central challenge. While Grignards typically favor 1,2-addition, several factors can shift the balance.[3] To enhance 1,2-selectivity, consider the following:

  • Lowering Reaction Temperature: 1,2-addition is generally faster and under kinetic control.[1]

    • Causality: The direct attack on the carbonyl is often the pathway with the lower activation energy. Running the reaction at low temperatures (e.g., -78 °C) can "freeze out" the competing, often more thermodynamically stable, 1,4-addition pathway.

    • Protocol: Add the Grignard reagent slowly to a solution of the enone in THF or ether at -78 °C. Allow it to stir for a period at this temperature before slowly warming.[11]

  • Lewis Acid Additives (Luche Conditions): The addition of certain Lewis acids, most notably cerium(III) chloride (CeCl₃), can dramatically increase 1,2-selectivity.

    • Causality: CeCl₃ is a hard Lewis acid that coordinates preferentially to the hard oxygen atom of the carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, making it a much more attractive target for the Grignard reagent and accelerating the 1,2-addition.

    • Protocol: Stir the enone with anhydrous CeCl₃ in THF for 1-2 hours before cooling to -78 °C and adding the Grignard reagent.

Q: Conversely, how can I selectively promote the 1,4-conjugate addition to get the ketone product?

A: To favor the 1,4-pathway, you need to soften the nucleophilic character of the organometallic reagent.

  • Use of Copper Catalysts: The addition of a catalytic amount of a copper(I) salt, such as CuI or CuBr, is the most common and effective method.

    • Causality: The Grignard reagent undergoes transmetalation with the Cu(I) salt to form an organocopper or cuprate-like species in situ. These are "softer" nucleophiles and selectively attack the "softer" electrophilic β-carbon of the enone.[7]

    • Protocol: Add a catalytic amount (1-10 mol%) of CuI to the enone solution before cooling and adding the Grignard reagent.

Condition Primary Effect Favored Product Mechanistic Rationale
Low Temperature (-78 °C) Favors kinetic control1,2-Addition 1,2-addition typically has a lower activation energy.[1]
CeCl₃ Additive Hard Lewis acid activates carbonyl1,2-Addition Increases the electrophilicity of the carbonyl carbon.
Cu(I) Salt Additive Forms a "soft" organocopper reagent1,4-Addition Soft nucleophiles preferentially attack the soft β-carbon.[7]
Sterically Hindered Enone Blocks the carbonyl carbon1,4-Addition The β-carbon becomes the more accessible electrophilic site.
Sterically Hindered Grignard Bulky nucleophile1,4-Addition Approach to the carbonyl carbon is sterically disfavored.
Category 3: Managing Side Reactions

Q: Besides the 1,4-adduct, I'm seeing other byproducts like recovered enone starting material or a reduced alcohol. What is happening?

A: These side reactions compete with the desired nucleophilic addition and are often related to the basicity of the Grignard reagent or its structure.

  • Enolization (Recovered Starting Material): The Grignard reagent can act as a base and deprotonate the α'-carbon (the carbon on the other side of the carbonyl), forming an enolate. The workup then re-protonates this enolate, regenerating the starting enone.

    • Causality: This occurs when nucleophilic addition is slow, often due to significant steric hindrance around the carbonyl or β-carbon. The Grignard reagent defaults to its role as a strong base.[12]

    • Solution: Use less sterically hindered Grignard reagents if possible. Lowering the temperature can sometimes disfavor this pathway relative to addition.

  • Reduction: If the Grignard reagent possesses a hydrogen atom on its β-carbon (e.g., isopropylmagnesium bromide), it can reduce the ketone to an alcohol.

    • Causality: This proceeds through a cyclic six-membered transition state (a Meerwein-Ponndorf-Verley-type reduction), where a hydride is transferred from the Grignard reagent to the carbonyl carbon.[12]

    • Solution: If reduction is a problem, choose a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.

G cluster_0 Reactants cluster_1 Competing Side Reactions cluster_2 Observed Products Enone Sterically Hindered Enone Addition Desired C-C Bond Formation (Slow) Enone->Addition Enolization Enolization (Base Pathway) Enone->Enolization Reduction Reduction (Hydride Transfer) Enone->Reduction Grignard Bulky Grignard Reagent (with β-Hydride) Grignard->Addition Grignard->Enolization Grignard->Reduction Addition_Product Desired Adduct (Low Yield) Addition->Addition_Product SM_Recovered Recovered Starting Material Enolization->SM_Recovered H+ Workup Reduced_Product Reduced Alcohol Reduction->Reduced_Product

Caption: Common side reactions that compete with the desired Grignard addition.

Validated Experimental Protocols
Protocol 1: Preparation and Standardization of Grignard Reagent (e.g., Ethylmagnesium Bromide)
  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser (with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a magnetic stir bar. Flame-dry all glassware under vacuum and allow to cool under a positive pressure of argon or nitrogen.

  • Preparation: Add magnesium turnings (1.2 eq.) to the flask. In the dropping funnel, place a solution of bromoethane (1.0 eq.) in anhydrous diethyl ether.

  • Initiation: Add a small portion (~5%) of the bromoethane solution to the magnesium. If the reaction does not start (indicated by slight bubbling or warming), add a crystal of iodine or warm gently with a heat gun.

  • Addition: Once the reaction is initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[10]

  • Completion: After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for 30-60 minutes.

  • Titration: In a separate dry flask, add a precise amount of I₂ followed by anhydrous THF. Titrate this solution with the prepared Grignard reagent until the dark iodine color disappears. The concentration can be calculated from the stoichiometry (2 RMgX + I₂ → 2 MgXI + R-R).

Protocol 2: Selective 1,2-Addition to Cyclohexenone using CeCl₃
  • Setup: To an oven-dried flask under argon, add anhydrous cerium(III) chloride (1.1 eq.) and anhydrous THF. Stir the resulting slurry vigorously for 2 hours at room temperature.

  • Reaction: Cool the slurry to -78 °C (dry ice/acetone bath). Add a solution of cyclohexenone (1.0 eq.) in THF and stir for 15 minutes.

  • Addition: Slowly add the standardized Grignard reagent (1.1 eq.) dropwise via syringe.

  • Quench: After stirring at -78 °C for 1 hour, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude allylic alcohol.

References
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? Chemistry Stack Exchange. [Link]

  • Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

  • What is the process for obtaining an enolate from a Grignard reaction? Quora. [Link]

  • Grignard Reagents. Chemistry LibreTexts. [Link]

  • Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. PubMed Central. [Link]

  • Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]

  • Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition). JoVE. [Link]

  • Grignard Reagent and α,β-Unsaturated carbonyl compound. YouTube. [Link]

  • 1,4-addition of enolates to enones ("The Michael Reaction"). Master Organic Chemistry. [Link]

  • Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. [Link]

Sources

Removal of unreacted starting materials from the carbamate product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Carbamate Products

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing a target molecule is only half the battle; achieving the desired purity is paramount for reliable downstream applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from carbamate products.

Carbamate synthesis, a cornerstone reaction in medicinal chemistry and materials science, often leaves behind challenging impurities such as unreacted amines, alcohols, or highly reactive isocyanates. Selecting the appropriate purification strategy is critical and depends on the specific physicochemical properties of your product and the impurities. This center is designed to help you navigate these challenges effectively.

Part 1: Foundational Purification Strategies - FAQs & Troubleshooting

This section addresses the most common initial purification challenges encountered after a carbamate synthesis reaction.

Q1: How can I perform an initial cleanup of my reaction mixture to remove the bulk of ionic and highly polar starting materials?

Answer:

A liquid-liquid extraction (LLE) is the most effective first step for a bulk cleanup. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[1][2] For carbamate purifications, LLE is ideal for removing unreacted amines, alcohols, and any acid or base catalysts.

The Underlying Principle (Causality):

The goal is to keep your typically non-polar to moderately polar carbamate product in the organic phase while partitioning the more polar or ionizable starting materials into the aqueous phase.

  • Unreacted Amines: Basic amines (R-NH₂) can be protonated by an acidic wash (e.g., dilute HCl, NH₄Cl) to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻).[3]

  • Unreacted Alcohols/Phenols: Acidic starting materials like phenols can be deprotonated with a basic wash (e.g., NaHCO₃, NaOH) to form a water-soluble salt. While simple alcohols are often water-soluble enough to be removed with a neutral water or brine wash, a basic wash can help with more acidic alcohols.

  • Catalysts: Acidic or basic catalysts will be neutralized and partitioned into the aqueous phase.

Troubleshooting Extraction Issues:

  • Emulsion Formation: If an emulsion (a stable mixture of the organic and aqueous layers) forms, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion.

  • Product Crashing Out: If your carbamate product has low solubility in the chosen organic solvent, it may precipitate at the interface. If this occurs, you may need to add more organic solvent or switch to a solvent in which your product is more soluble.

  • Persistent Impurity in Organic Layer: If an acidic or basic wash fails to remove the corresponding impurity, it could be due to:

    • Insufficient washing: Repeat the wash 1-2 more times.

    • Incorrect pH: Check the pH of the aqueous layer after washing to ensure it is sufficiently acidic or basic.

    • "Salting out" effect: High concentrations of salt in the aqueous phase can sometimes decrease the solubility of organic impurities, keeping them in the organic layer. If this is suspected, use a more dilute wash.

Part 2: Advanced & Targeted Purification Techniques

When standard extraction is insufficient, more targeted methods are required. This section explores chromatography, scavenger resins, and crystallization.

Q2: My starting isocyanate is very reactive and difficult to remove completely. What is the best strategy?

Answer:

For highly reactive and non-polar impurities like isocyanates, which are difficult to remove by extraction, the use of a scavenger resin is the most effective and specific method.[4][5] These are solid-supported reagents that covalently bind to the excess starting material, allowing for its removal by simple filtration.

The Underlying Principle (Causality):

Scavenger resins are functionalized polymers designed to react selectively with certain types of molecules.[5]

  • For Isocyanates: An amine-functionalized resin (e.g., aminomethylated polystyrene) is used. The resin's primary or secondary amine groups react with the isocyanate's -N=C=O group to form a urea linkage, tethering the impurity to the solid support.

  • For Amines: An isocyanate-functionalized resin can be used to scavenge excess primary or secondary amines.[4][6]

This method is superior to chromatography for this purpose because the reaction is irreversible, leading to a very clean product without the need for careful solvent selection and fractionation.

Experimental Protocol: Using a Scavenger Resin to Remove Excess Isocyanate
  • Reaction Completion: Ensure your primary carbamate-forming reaction has gone to completion.

  • Resin Selection: Choose an appropriate scavenger resin. For isocyanate scavenging, a resin like Biotage MP-Amine or a similar aminomethyl polystyrene is suitable.

  • Stoichiometry: Add the scavenger resin to the crude reaction mixture. A 2- to 3-fold molar excess of the resin's functional groups relative to the amount of residual isocyanate is typically recommended.

  • Incubation: Gently stir or shake the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Mild heating (40-60 °C) can accelerate the scavenging process.[4]

  • Monitoring: Monitor the disappearance of the isocyanate by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolation: Once the scavenging is complete, simply filter the reaction mixture to remove the resin. The resin beads are collected on the filter paper, and the filtrate contains your purified carbamate product.

  • Final Steps: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.

Diagram: Workflow for Isocyanate Scavenging

G cluster_0 Post-Reaction Mixture cluster_1 Scavenging Step cluster_2 Purification cluster_3 Outputs A Crude Product (Carbamate + Excess Isocyanate) B Add Amine-Functionalized Scavenger Resin (2-3 eq) A->B Transfer C Stir/Shake at RT or mild heat (1-24h) B->C Incubate D Filter the Mixture C->D Reaction Complete E Solid: Resin-Bound Urea Byproduct D->E Isolate Solid F Filtrate: Pure Carbamate Product D->F Collect Liquid

Caption: Workflow for removing excess isocyanate using a scavenger resin.

Q3: My carbamate and unreacted starting material have very similar polarities. How do I approach purification?

Answer:

When simple extraction fails due to similar polarities, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the solvent system).[3]

The Underlying Principle (Causality):

Even small differences in polarity can be exploited in chromatography. The more polar a compound is, the more strongly it will adhere to the polar silica gel, and the slower it will travel down the column. By gradually increasing the polarity of the mobile phase (the "eluent"), you can sequentially wash the compounds off the column, starting with the least polar.

Developing a Chromatographic Separation:

  • TLC Analysis: The first step is to find a solvent system that separates your product and impurity on a TLC plate.

    • Start with a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Spot your crude mixture on a TLC plate and run it in different ratios of these solvents (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

    • The ideal system will show good separation between the spots corresponding to your product and the impurity, with the product spot having a Retention Factor (Rf) of approximately 0.3-0.4.

  • Column Packing and Loading:

    • Pack a glass column with silica gel as a slurry in the initial, non-polar eluent.

    • Dissolve your crude product in a minimal amount of solvent and load it onto the top of the silica gel.

  • Elution:

    • Begin eluting with the solvent system developed during TLC analysis.

    • Collect fractions and monitor them by TLC to see which ones contain your purified product.

    • If the separation is still difficult, a "gradient elution" can be used, where the polarity of the solvent is slowly increased over time (e.g., starting with 10% Ethyl Acetate in Hexane and gradually increasing to 30%).

Troubleshooting Chromatography:

  • Spots are Streaking on TLC: This can be caused by acidic or basic functional groups strongly interacting with the silica. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can often resolve this.

  • Product Degrading on Silica: Some carbamates can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can use deactivated silica (washed with a base) or an alternative stationary phase like alumina.

  • Poor Separation on the Column: If compounds that separated on TLC do not separate on the column, it may be due to overloading the column with too much crude material. Use a larger column or reduce the amount of material being purified.

Q4: Is crystallization a viable option for purifying my carbamate?

Answer:

Yes, if your carbamate product is a solid, recrystallization can be an excellent and highly effective purification method, often capable of yielding very pure material.[7] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

The Underlying Principle (Causality):

The ideal recrystallization solvent is one in which your carbamate product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities, in contrast, should either be highly soluble at all temperatures or completely insoluble.

When a hot, saturated solution of your crude product is cooled, the solubility of the carbamate decreases, and it will begin to form a crystal lattice. The impurities, being present in a much smaller concentration, will remain dissolved in the solvent.

Recrystallization Protocol:

  • Solvent Screening: Find a suitable solvent or solvent pair. Test small amounts of your crude product in various solvents to find one that fits the criteria described above.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen solvent to dissolve it at boiling temperature.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or the aforementioned insoluble impurity), perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Cooling too quickly can trap impurities.

  • Crystallization: Once crystals begin to form, you can further increase the yield by cooling the flask in an ice bath.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.[7]

Part 3: Data & Reference Tables

Table 1: Common Solvents for Carbamate Purification

SolventBoiling Point (°C)Polarity IndexCommon Use
Non-Polar
Hexane / Heptane69 / 980.1Chromatography (mobile phase)
Toluene1112.4Recrystallization
Medium Polarity
Dichloromethane (DCM)403.1Extraction, Chromatography
Diethyl Ether352.8Extraction
Ethyl Acetate (EtOAc)774.4Extraction, Chromatography
Polar
Acetone565.1Recrystallization, Washing
Acetonitrile (MeCN)825.8Chromatography (reversed-phase)
Methanol (MeOH)655.1Recrystallization, Chromatography
Water10010.2Extraction (aqueous phase)

Table 2: Selection Guide for Aqueous Wash Solutions

Impurity TypeFunctional GrouppKa (approx.)Recommended WashRationale
BasicAliphatic Amines9-111M HCl or 5% NH₄ClProtonates amine to form a water-soluble salt.
Aromatic Amines (Anilines)4-51M HClProtonates amine to form a water-soluble salt.
AcidicPhenols~101M NaOH or 5% NaHCO₃Deprotonates phenol to form a water-soluble salt.
Carboxylic Acids~55% NaHCO₃Deprotonates acid to form a water-soluble salt.

Decision-Making Workflow for Carbamate Purification

This flowchart provides a logical path to selecting the most appropriate purification strategy based on the properties of your product and impurities.

Caption: A decision-making guide for selecting a carbamate purification method.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbamates. Retrieved from [Link]

  • Ren, Y., & Rousseaux, S. A. L. (2018). Mild and Metal-Free Synthesis of Aryl Isocyanates from Arylamines and CO2. The Journal of Organic Chemistry, 83(2), 913–920.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Kozma, D., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Retrieved from [Link]

  • Dionex Corporation. (n.d.). The Acclaim Carbamate Column—A Superior Solution. Retrieved from [Link]

  • FMC Corporation. (1981). Preparation of carbamates. U.S. Patent 4,272,441.
  • Biotage. (n.d.). Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Retrieved from [Link]

  • Bayer MaterialScience AG. (2010). Method for removing non-reacted isocyanate from its reaction product. WIPO Patent WO2010003770A1.
  • Queiroz, S. C. N., et al. (2012). Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Restek Corporation. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Queiroz, S. C. N., et al. (2012). Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. SciSpace. Retrieved from [Link]

  • Centi, G., & Perathoner, S. (2003). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts.
  • Wei, L., et al. (2012). Methyl carbamate purification by extraction and recrystallization. Advanced Materials Research, 550-553, 1030-1033. Retrieved from [Link]

  • Biotage. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

  • Modarresi-Alam, A. R., et al. (2006). Solvent-Free Preparation of Primary Carbamates. Turkish Journal of Chemistry, 30, 269-274.
  • Singh, S., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 14(22), 4877. Retrieved from [Link]

  • Arráez-Román, D., et al. (2012). Use of dispersive liquid-liquid microextraction for the determination of carbamates in juice samples by sweeping-micellar electrokinetic chromatography.
  • Novabiochem. (2005). Scavenger resin and processes for the use thereof. U.S. Patent 6,897,262B2.
  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Continuous Flow Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Continuous Flow Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the continuous manufacturing of pharmaceutical intermediates. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles and field-tested insights to empower you to conduct robust and successful flow chemistry.

This center is structured in a question-and-answer format to directly address the specific issues you may face. We will delve into the causality behind experimental observations and provide self-validating protocols to ensure the integrity of your process.

Section 1: Reactor Fouling and Blockages

Reactor fouling is one of the most common failure modes in continuous flow synthesis, leading to increased backpressure, inconsistent flow, and ultimately, process failure.[1][2]

Q1: My reactor is showing a sudden or gradual increase in backpressure. How do I diagnose the cause of the blockage?

An increase in backpressure is a clear indicator of a partial or complete blockage within your flow path. The first step is to systematically identify the source of the obstruction.

Causality: Blockages in flow reactors are typically caused by the precipitation of starting materials, intermediates, products, or byproducts.[2][3] This can be triggered by changes in solubility due to solvent composition, temperature gradients, or reaction-induced pH shifts.

Diagnostic Protocol:

  • System Segmentation: Logically divide your flow path into segments (e.g., pre-reactor, reactor coil, post-reactor).

  • Pressure Monitoring: If your system has multiple pressure transducers, identify the segment with the anomalous pressure reading. If not, you may need to systematically bypass sections to isolate the issue.

  • Visual Inspection: For transparent or translucent reactors (e.g., PFA, glass), visually inspect for any solid accumulation.

  • Solvent Flush: Attempt to flush the system with a solvent in which all components are highly soluble. A successful flush indicates a solubility issue.

  • Temperature Variation: If a solvent flush is unsuccessful, and the suspected solid is a product or intermediate, a controlled temperature ramp (if your equipment allows) might redissolve the material, confirming a temperature-dependent solubility problem.

Q2: I've confirmed a blockage due to solid precipitation. What are the best practices for cleaning the reactor?

Effective cleaning is crucial for restoring reactor performance and preventing cross-contamination between runs.[4] The choice of cleaning protocol depends on the nature of the foulant and the reactor material.

Step-by-Step Cleaning Protocol:

  • Initial Solvent Wash: Begin by flushing with a solvent known to be a good solvent for all components of the reaction mixture.[5]

  • Targeted Chemical Cleaning:

    • For organic residues, a sequence of polar and non-polar solvents (e.g., methanol, then dichloromethane) can be effective.

    • For inorganic salt precipitation, an aqueous wash, potentially with a suitable acid or base to adjust pH and increase solubility, may be necessary. For instance, inorganic lithium salts can be converted to soluble organic salts using phenolic derivatives.[5]

  • Elevated Temperature and Agitation: If the blockage persists, performing the flush at an elevated temperature (within the reactor's limits) can enhance solubility. If your reactor has agitation capabilities, utilize them to aid in dislodging particles.

  • Riboflavin Test for Cleaning Validation: For pharmaceutical applications, validating the cleaning process is critical. The Riboflavin test is a common method:

    • Spray all internal surfaces of the reactor with a riboflavin solution.

    • Activate the cleaning-in-place (CIP) system.

    • Inspect the reactor with a UV lamp to detect any residual riboflavin, which indicates areas that are not being effectively cleaned.[4][6]

  • Final Rinse and Drying: After cleaning, perform a final rinse with a volatile solvent (e.g., isopropanol, acetone) and dry the system thoroughly with a stream of inert gas (e.g., nitrogen).

Foulant Type Recommended Cleaning Solvents/Methods Considerations
Non-polar organics Hexanes, Toluene, DichloromethaneEnsure compatibility with reactor materials.
Polar organics Methanol, Isopropanol, AcetonitrileMay require subsequent drying to remove residual solvent.
Inorganic salts Deionized water, dilute acid/baseRisk of corrosion for metallic reactors.
Polymers Solvents that swell the polymer, followed by mechanical removal if necessary.Can be very difficult to remove.

Section 2: Pressure and Flow Instability

Stable pressure and flow rates are fundamental to achieving reproducible and high-quality results in continuous synthesis.[7][8] Fluctuations can lead to variations in residence time, stoichiometry, and ultimately, product purity.

Q3: I'm observing significant pressure fluctuations at the pump outlet. What are the likely causes and how can I troubleshoot this?

Pressure fluctuations often originate from the pumping system or from issues within the fluid path.

Causality: The primary causes of pressure fluctuations include pump cavitation due to dissolved gases in the reagents, malfunctioning check valves, or leaks in the system.[7][9][10]

Troubleshooting Workflow:

start Pressure Fluctuations Observed degas Degas Reagent Solutions (Sonication, Sparging) start->degas First Step check_valves Inspect and Clean/Replace Pump Check Valves degas->check_valves If fluctuations persist leak_test Perform System Leak Test check_valves->leak_test If fluctuations persist resolution Stable Pressure Achieved leak_test->resolution If no leaks found and issue resolved

Caption: Troubleshooting workflow for pressure fluctuations.

Detailed Steps:

  • Degas Reagents: Dissolved gases can come out of solution under pressure changes within the pump head, causing cavitation and pressure instability. Degas all reagent solutions using sonication or by sparging with an inert gas like helium or nitrogen.

  • Inspect Pump Check Valves: Malfunctioning check valves are a common cause of pressure fluctuations. Carefully disassemble the pump head according to the manufacturer's instructions and inspect the check valves for any particulate matter or damage. Clean or replace them as necessary.

  • Perform a Leak Test: A leak in the system can also lead to pressure instability.

    • Pressure Decay Test: Pressurize the system with an inert gas and monitor the pressure over time. A significant drop indicates a leak.[11]

    • Tracer Gas "Sniffing": For more sensitive leak detection, pressurize the system with a tracer gas (e.g., helium) and use a detector to "sniff" around fittings and connections to pinpoint the leak.[12]

Section 3: Inconsistent Product Quality and Yield

Achieving consistent product quality is a primary goal of continuous manufacturing. Variations in yield and purity often point to underlying issues with reaction parameters.

Q4: My reaction is showing inconsistent conversion and/or selectivity. How can I identify the root cause?

Inconsistent product profiles are often linked to poor control over mixing, temperature, or residence time distribution (RTD).[13][14]

Causality: In continuous flow, the intimate mixing of reagents is crucial for achieving high selectivity, especially for fast reactions.[15] Inefficient mixing can lead to localized "hotspots" of high concentration, promoting side reactions. Similarly, a broad residence time distribution means that some reactant molecules spend too little time in the reactor, leading to incomplete conversion, while others spend too much time, leading to degradation or byproduct formation.

Diagnostic Approach:

  • Mixing Efficiency Evaluation:

    • Visual Observation (if possible): For reactions involving colored species, visually assess the point of complete mixing.

    • Varying Flow Rate: Increasing the flow rate can sometimes improve mixing by inducing more turbulent flow. If selectivity improves with a higher flow rate (while maintaining the same residence time by using a longer reactor), poor mixing is a likely culprit.

  • Residence Time Distribution (RTD) Analysis:

    • Tracer Study: Perform a tracer study by injecting a pulse of a non-reactive, detectable substance (e.g., a UV-active compound) at the reactor inlet and monitoring its concentration at the outlet over time. The resulting curve provides the RTD.[16] A broad RTD can indicate issues like dead zones or channeling within the reactor.

  • Process Analytical Technology (PAT) for Real-Time Monitoring:

    • Employ in-line analytical tools such as FTIR, Raman, or UV-Vis spectroscopy to monitor the reaction in real-time.[17][18][19][20] This can provide immediate feedback on how changes in process parameters affect the reaction outcome.

Troubleshooting Workflow for Inconsistent Product Quality:

start Inconsistent Product Quality mixing Evaluate Mixing Efficiency (Visual, Flow Rate Study) start->mixing rtd Perform Residence Time Distribution (RTD) Analysis mixing->rtd If mixing appears adequate pat Implement In-line PAT (FTIR, Raman, UV-Vis) rtd->pat If RTD is broad reactor_design Consider Reactor Redesign (e.g., static mixers, different geometry) pat->reactor_design For deeper process understanding and optimization resolution Consistent Product Quality Achieved reactor_design->resolution

Caption: Diagnostic workflow for inconsistent product quality.

Section 4: Handling Hazardous Reagents

Continuous flow chemistry offers significant safety advantages for handling hazardous reagents due to the small reaction volumes.[21][22] However, proper procedures are still paramount.

Q5: What are the key safety considerations when using pyrophoric reagents (e.g., organolithiums) in a continuous flow setup?

Pyrophoric reagents ignite spontaneously on contact with air.[23][24] Their safe handling in a flow system relies on maintaining an inert atmosphere throughout the entire fluidic path.

Safety Protocols for Pyrophoric Reagents:

  • Inert Atmosphere: The entire system, including reagent reservoirs, pumps, and reactors, must be thoroughly purged with a high-purity inert gas (e.g., argon or nitrogen) before introducing the pyrophoric reagent.[25]

  • Material Compatibility: Ensure all wetted parts of the system (tubing, fittings, reactor) are compatible with the pyrophoric reagent and the reaction solvent.

  • Leak-Free System: A leak-free system is absolutely critical. Perform a rigorous leak test before every run.

  • Controlled Quenching: Have a well-defined and validated quenching procedure for the reaction output. This typically involves directing the product stream into a separate vessel containing a quenching agent (e.g., isopropanol for organolithiums).

  • Emergency Preparedness:

    • Work in a fume hood with the sash at the lowest practical height.

    • Have a Class D fire extinguisher (for combustible metals) readily available.

    • Keep a container of sand or powdered lime nearby to smother small fires.

    • Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[24]

Frequently Asked Questions (FAQs)

Q: How can I handle slurries and solids in a continuous flow reactor without causing blockages? A: Handling solids is a significant challenge in flow chemistry.[2][26][27][28] Strategies include:

  • Using specialized reactors: Continuous stirred-tank reactors (CSTRs) in series or agitated cell reactors are better suited for handling slurries than tubular reactors.

  • Ultrasonication: Applying ultrasonic energy to the reactor can help to break up agglomerates and prevent settling.[26]

  • Optimizing flow conditions: Maintaining a high enough flow velocity to keep particles suspended can be effective, but this needs to be balanced with the required residence time.

Q: My reaction seems to fail, but the crude NMR is uninterpretable. What should I do? A: Crude NMR spectra can sometimes be misleading. Before concluding that a reaction has failed, consider the following:

  • Workup Issues: The product may be unstable to the workup conditions (e.g., pH, exposure to air or water).

  • Solubility: The product may have precipitated out of the NMR solvent.

  • Purification: Attempt a small-scale purification (e.g., flash chromatography) to isolate the product from byproducts and unreacted starting materials that may be complicating the spectrum.

Q: What is the role of Process Analytical Technology (PAT) in troubleshooting? A: PAT provides real-time insights into a chemical process, which is invaluable for troubleshooting.[17][18][19][20] By continuously monitoring critical process parameters (CPPs) and critical quality attributes (CQAs), PAT can help to:

  • Rapidly identify the onset of a problem (e.g., a change in the concentration of a key intermediate).

  • Correlate process deviations with changes in product quality.

  • Facilitate faster process optimization and control.

References

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). National Institutes of Health. Retrieved from [Link]

  • How to handle solids in flow chemistry and why it is a problem. (2022). YouTube. Retrieved from [Link]

  • Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. SciELO. Retrieved from [Link]

  • Introduction to Leak Detection. Pfeiffer. Retrieved from [Link]

  • Reactor Cleaning Process: Best Practices for Safe and Effective Decontamination. (2025). Veolia. Retrieved from [Link]

  • Numerical analysis of pressure fluctuation characteristics of axial flow pump device of edge pump unit in multi-unit pumping station. (2024). AIP Publishing. Retrieved from [Link]

  • Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. (2025). ResearchGate. Retrieved from [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. National Institutes of Health. Retrieved from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Fouling of Flow Reactors in Organolithium Mediated Transformations: Experience on Scale-up and Proposed Solution. (2019). CHIMIA. Retrieved from [Link]

  • Handling Pyrophoric Reagents. Pacific Northwest National Laboratory. Retrieved from [Link]

  • Multiphasic Continuous-Flow Reactors for Handling Gaseous Reagents in Organic Synthesis. UvA-DARE. Retrieved from [Link]

  • Solids and Slurries Handling in Flow Reactors. AM Technology. Retrieved from [Link]

  • Troubleshooting of Catalytic Reactors. Slideshare. Retrieved from [Link]

  • Continuous Flow Chemistry with Solids: A Review. (2024). ACS Publications. Retrieved from [Link]

  • Pyrophoric Reagents Handling in Research Labs. University of California, Irvine Environmental Health and Safety. Retrieved from [Link]

  • Validating Reactor Cleanability with Clean-In-Place (CIP) Studies. De Dietrich Process Systems. Retrieved from [Link]

  • Numerical Investigation of Flow Field Behaviour and Pressure Fluctuations within an Axial Flow Pump under Transient Flow Pattern Based on CFD Analysis Method. (2019). ResearchGate. Retrieved from [Link]

  • Real Time Analytics Implementation in Continuous Manufacturing. (2024). American Pharmaceutical Review. Retrieved from [Link]

  • The Beginners Guide to Leak Testing - Part 3: Beyond Air Pressure & Flow Measurement. (2023). LinkedIn. Retrieved from [Link]

  • Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. SciSpace. Retrieved from [Link]

  • Lack of Expertise Hinders Adoption of Continuous API Synthesis. Pharmaceutical Technology. Retrieved from [Link]

  • A field guide to flow chemistry for synthetic organic chemists. National Institutes of Health. Retrieved from [Link]

  • Continuous flow synthesis enabling reaction discovery. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • PAT for Pharmaceutical Continuous Manufacturing (PCM). Mettler Toledo. Retrieved from [Link]

  • Leak Detection Methods: A Comparative Study of Technologies and Techniques. Thomasnet. Retrieved from [Link]

  • Scaling of pressure fluctuations in compressible turbulent plane channel flow. (2023). Cambridge University Press. Retrieved from [Link]

  • New Technology | Quality Considerations Using Continuous Flow Chemistry In API Manufacturing. Senieer. Retrieved from [Link]

  • Continuous-Flow Chemistry. (2017). Wiley Analytical Science. Retrieved from [Link]

  • Standard Operating Procedure Cleaning of Reactor. Scribd. Retrieved from [Link]

  • Pyrophoric Chemical Safety Guide. University of Nebraska-Lincoln. Retrieved from [Link]

  • Continuous Flow Processing of Slurries: Evaluation of an Agitated Cell Reactor. (2011). Baxendale Group. Retrieved from [Link]

  • How to approach flow chemistry. (2020). ResearchGate. Retrieved from [Link]

  • Process Analytical Technology (PAT) Implementation for Real-Time Monitoring and Control in Continuous Drug Manufacturing. Preprints.org. Retrieved from [Link]

  • Fundamentals of Leak Testing, Leak Detection and Measurement. Reliable Plant. Retrieved from [Link]

  • PRESSURE AND FLOW RATE FLUCTUATIONS AT HIGH PRESSURE INTENSIFIER PUMPS. WaterJet Technology Association. Retrieved from [Link]

  • Validating Reactor Cleanability with Clean-In-Place (CIP) Studies. (2019). De Dietrich Process Systems. Retrieved from [Link]

  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. Retrieved from [Link]

  • Analysis of Pressure Fluctuations in Fluidized Beds. ACS Publications. Retrieved from [Link]

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Institutes of Health. Retrieved from [Link]

  • Decompression sickness. Wikipedia. Retrieved from [Link]

  • Beginner's Guide to Flow Chemistry. (2024). H.E.L Group. Retrieved from [Link]

  • How to Select and Implement a Leak Detector: Part 1. LACO Technologies. Retrieved from [Link]

  • Drug Development Study | Real-Time Monitoring with PAT. AGC Biologics. Retrieved from [Link]

  • Continuous Flow Chemistry: Reaction-Diphenyldiazomethane With p-Nitrobenzoic Acid l Protocol Preview. (2022). YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Alternative Synthetic Routes for the Carfilzomib Epoxyketone Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of the Epoxyketone Warhead in Carfilzomib's Potency

Carfilzomib, a second-generation proteasome inhibitor, has significantly advanced the treatment landscape for patients with relapsed and refractory multiple myeloma. Its therapeutic efficacy is intrinsically linked to its unique tetrapeptide structure, which culminates in a reactive epoxyketone "warhead." This electrophilic moiety forms a covalent and irreversible bond with the N-terminal threonine residue of the β5 subunit of the 20S proteasome, effectively silencing its chymotrypsin-like activity. The precise stereochemistry of this epoxyketone intermediate is paramount for the drug's selective and potent inhibitory action.

The synthesis of this chiral epoxyketone core has been a subject of extensive research, with the goal of developing efficient, scalable, and stereoselective routes amenable to industrial production. Early synthetic strategies were often hampered by poor diastereoselectivity, leading to challenging purification processes and reduced overall yields. This guide provides a comparative analysis of various alternative synthetic routes to the Carfilzomib epoxyketone intermediate, offering insights into their respective methodologies, performance, and scalability for researchers and professionals in drug development.

I. The Foundational Approach: Non-Stereoselective Epoxidation

The initial syntheses of the Carfilzomib epoxyketone intermediate relied on a straightforward but inefficient epoxidation of an α,β-unsaturated ketone precursor.

Reaction Pathway:

This method typically involves the oxidation of the enone intermediate with reagents such as hydrogen peroxide under basic conditions.

G Enone α,β-Unsaturated Ketone Epoxyketone Epoxyketone Intermediate (Diastereomeric Mixture) Enone->Epoxyketone H₂O₂, base

Caption: Non-stereoselective epoxidation of the enone precursor.

Performance and Limitations:

While chemically simple, this approach suffers from a significant drawback: a lack of stereocontrol. The reaction typically yields a nearly equimolar mixture of the desired (S,S,R)-epoxide and the undesired (S,S,S)-diastereomer. For instance, early reports using alkaline hydrogen peroxide showed a diastereomeric ratio of approximately 1.7:1, necessitating laborious chromatographic purification to isolate the correct isomer[1]. This not only reduces the overall yield but also presents significant challenges for large-scale production, increasing both cost and solvent waste.

II. Enhancing Stereoselectivity: A Three-Step Chemical Synthesis

To address the limitations of the non-stereoselective route, an improved three-step chemical synthesis was developed, demonstrating significantly better diastereoselectivity.

Reaction Pathway:

This pathway involves the reduction of the enone to an allylic alcohol, followed by a stereoselective epoxidation and subsequent oxidation back to the ketone.

G Enone α,β-Unsaturated Ketone Allylic_Alcohol Allylic Alcohol Enone->Allylic_Alcohol Reduction Epoxy_Alcohol Epoxy Alcohol Allylic_Alcohol->Epoxy_Alcohol Stereoselective Epoxidation Epoxyketone Epoxyketone Intermediate (Improved Diastereoselectivity) Epoxy_Alcohol->Epoxyketone Oxidation

Caption: A three-step synthesis for improved diastereoselectivity.

Performance and Advantages:

This method achieves a much-improved diastereomeric ratio of up to 9:1 in favor of the desired epoxide[1]. However, this enhanced selectivity comes at the cost of a lower overall yield, reported to be around 34% for the three steps[1]. While an improvement in purity, the multi-step nature and modest yield still present challenges for industrial-scale manufacturing.

III. Industrial Scale Viability: Manganese-Catalyzed Asymmetric Epoxidation

A significant breakthrough in the synthesis of the Carfilzomib epoxyketone intermediate came with the development of a manganese-catalyzed asymmetric epoxidation protocol. This method has been successfully implemented on a kilogram scale, forming the cornerstone of an improved and more efficient manufacturing process[2][3].

Reaction Pathway:

This process utilizes a chiral manganese-based catalyst in the presence of an oxidant, such as hydrogen peroxide, to directly convert the α,β-unsaturated ketone to the desired epoxyketone with high stereoselectivity.

G Enone α,β-Unsaturated Ketone Epoxyketone Epoxyketone Intermediate (High Diastereoselectivity) Enone->Epoxyketone Chiral Mn Catalyst, H₂O₂

Caption: Manganese-catalyzed asymmetric epoxidation.

Performance and Scalability:

This route offers a compelling combination of high yield and excellent stereoselectivity, making it highly suitable for industrial production. The process has been optimized for continuous manufacturing, further enhancing its efficiency and safety profile[2][4]. The direct, one-step conversion from the enone to the highly enriched desired epoxide significantly simplifies the downstream purification process, reducing costs and environmental impact.

Parameter Non-Stereoselective Epoxidation Three-Step Chemical Synthesis Manganese-Catalyzed Asymmetric Epoxidation
Diastereomeric Ratio ~1.7:1[1]Up to 9:1[1]High, enabling direct crystallization[2]
Overall Yield Moderate (before purification)~34%[1]High
Number of Steps 131
Scalability Poor due to purification challengesModerateExcellent, demonstrated at kg-scale[2]
Key Reagents H₂O₂, baseReducing agent, epoxidizing agent, oxidizing agentChiral Mn catalyst, H₂O₂

IV. Alternative Catalytic Approaches

Beyond the manganese-catalyzed system, other well-established asymmetric epoxidation methods have been considered for the synthesis of the Carfilzomib epoxyketone intermediate.

A. Sharpless Asymmetric Dihydroxylation Route

The Sharpless asymmetric dihydroxylation provides a reliable method for introducing chirality. This approach would involve the dihydroxylation of the enone precursor, followed by conversion of the resulting diol to the epoxide.

Experimental Protocol Outline:

  • Asymmetric Dihydroxylation: The α,β-unsaturated ketone is treated with a catalytic amount of osmium tetroxide in the presence of a chiral ligand (e.g., a derivative of dihydroquinidine or dihydroquinine) and a stoichiometric co-oxidant (e.g., N-methylmorpholine N-oxide).

  • Diol Conversion to Epoxide: The resulting chiral diol is then converted to the epoxide, typically through a two-step process involving selective tosylation of one hydroxyl group followed by intramolecular cyclization under basic conditions.

While this method is known for its high enantioselectivity, the multi-step conversion from the diol to the epoxide can be less atom-economical compared to direct epoxidation methods.

B. Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to catalyze the epoxidation of unfunctionalized olefins. While highly effective for many substrates, its application to electron-poor α,β-unsaturated ketones can be challenging. The development of more active and tailored catalysts would be necessary for this route to be competitive.

V. The Green Frontier: Chemoenzymatic Synthesis

A promising and environmentally conscious alternative to traditional chemical synthesis is the use of enzymes. The flavoenzyme EpnF, involved in the biosynthesis of the natural product epoxomicin, has been identified as a potential biocatalyst for the synthesis of the Carfilzomib epoxyketone intermediate[5][6][7].

Reaction Pathway:

EpnF catalyzes the conversion of a β-ketoacid substrate to the corresponding α,β-epoxyketone.

G Beta_Ketoacid β-Ketoacid Substrate Epoxyketone Epoxyketone Intermediate Beta_Ketoacid->Epoxyketone EpnF Enzyme

Caption: Chemoenzymatic synthesis using the EpnF enzyme.

Performance and Future Outlook:

This chemoenzymatic approach offers the potential for exceptional stereoselectivity under mild reaction conditions (aqueous buffer, room temperature). Research has demonstrated the ability of EpnF to accept various substrates, opening the door for the synthesis of novel epoxyketone analogs[5].

Advantages:

  • High stereoselectivity

  • Environmentally friendly reaction conditions

  • Potential for the synthesis of novel analogs

Challenges:

  • Enzyme stability and scalability

  • Availability and cost of the starting β-ketoacid substrate

  • Process optimization for industrial-scale production

While still in the developmental stages for large-scale application, the chemoenzymatic route represents a compelling future direction for the sustainable synthesis of the Carfilzomib epoxyketone intermediate.

Conclusion: A Maturing Synthetic Landscape

The synthetic journey towards an efficient and scalable synthesis of the Carfilzomib epoxyketone intermediate showcases the evolution of modern organic chemistry. From early, non-selective methods to highly optimized, manganese-catalyzed asymmetric epoxidations and the dawn of chemoenzymatic approaches, the field has made significant strides. For industrial-scale production, the manganese-catalyzed route currently offers the most robust and efficient solution. However, the continued development of green and sustainable methods, such as the chemoenzymatic synthesis, holds immense promise for the future of pharmaceutical manufacturing. The choice of synthetic route will ultimately depend on a careful consideration of factors including scale, cost, regulatory requirements, and environmental impact.

References

  • Maloney, A. J., et al. (2020). A Virtual Plant for Integrated Continuous Manufacturing of a Carfilzomib Drug Substance Intermediate, Part 3: Manganese-Catalyzed Asymmetric Epoxidation, Crystallization, and Filtration. Organic Process Research & Development, 24(10), 1891–1908. [Link]

  • Corless, B. C., et al. (2023). Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF. ACS Chemical Biology, 18(6), 1265–1274. [Link]

  • Kim, K. B., & Crews, C. M. (2013). From epoxomicin to carfilzomib: chemistry, biology, and medical outcomes. Natural Product Reports, 30(5), 600–604. [Link]

  • Elofsson, M., et al. (1999). Towards proteasome inhibitors from peptide aldehydes and peptide α-keto-amides. Bioorganic & Medicinal Chemistry Letters, 9(16), 2283–2288.
  • Li, J., et al. (2016). An Efficient Preparation of Novel Epoxyketone Intermediates for the Synthesis of Carfilzomib and Its Derivatives. Journal of Chemical Research, 40(2), 82-86. [Link]

  • Hughes, D. L. (2016). Patent Review of Manufacturing Routes to Oncology Drugs: Carfilzomib, Osimertinib, and Venetoclax. Organic Process Research & Development, 20(12), 2028–2042. [Link]

  • Kallitsakis, A., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4468. [Link]

  • Içten, E., et al. (2020). A Virtual Plant for Integrated Continuous Manufacturing of a Carfilzomib Drug Substance Intermediate, Part 2: Enone Synthesis via a Barbier-Type Grignard Process. Organic Process Research & Development, 24(10), 1876–1890. [Link]

  • Içten, E., et al. (2020). A Virtual Plant for Integrated Continuous Manufacturing of a Carfilzomib Drug Substance Intermediate, Part 1: CDI-Promoted Amide Bond Formation. Organic Process Research & Development, 24(10), 1861–1875. [Link]

  • Maloney, A. J., et al. (2020). Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead. Organic Process Research & Development, 24(4), 490-499. [Link]

  • Schorn, M., et al. (2025). Substrate scope and catalytic mechanism of α, β-epoxyketone synthase EpnF illuminated by in situ esterase-mediated deprotection. bioRxiv. [Link]

  • Marmsäter, F. P., et al. (2005). Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Journal of the American Chemical Society, 127(18), 6992–6993. [Link]

  • Brandes, N., et al. (2025). Studies of α′,β′‐Epoxyketone Synthesis by Small‐Molecule Flavins and Flavoenzymes. Angewandte Chemie International Edition. [Link]

  • Maloney, A. J., et al. (2020). A Virtual Plant for Integrated Continuous Manufacturing of a Carfilzomib Drug Substance Intermediate, Part 3: Manganese-Catalyzed Asymmetric Epoxidation, Crystallization, and Filtration. Organic Process Research & Development, 24(10), 1891–1908. [Link]

  • Fochi, M., et al. (2005). Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. Chemical Reviews, 105(5), 1669–1712. [Link]

  • Chauhan, D., et al. (2012). The epoxyketone-based proteasome inhibitors carfilzomib and orally bioavailable oprozomib have anti-resorptive and bone-anabolic activity in addition to anti-myeloma effects. Haematologica, 97(7), 1093–1101. [Link]

  • Corless, B. C., et al. (2023). Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF. ACS chemical biology. [Link]

Sources

A Comparative Cost-Benefit Analysis of Synthetic Pathways to Carfilzomib: From Discovery to Commercial-Scale Production

Author: BenchChem Technical Support Team. Date: February 2026

Carfilzomib (marketed as Kyprolis®) is a second-generation proteasome inhibitor that has become a cornerstone in the treatment of relapsed and refractory multiple myeloma.[1] Its tetrapeptide epoxyketone structure presents a formidable challenge for chemical synthesis, necessitating a multi-step approach that has evolved significantly from its initial discovery to large-scale commercial manufacturing.[2] This guide provides an in-depth comparison of the prominent synthetic pathways to Carfilzomib, offering a cost-benefit analysis tailored for researchers, scientists, and drug development professionals. We will dissect the strategic choices, inherent risks, and process improvements that characterize the synthetic evolution of this critical anticancer agent.

Section 1: The Foundational First-Generation Synthesis

The initial synthesis of Carfilzomib was born out of the need to create a more soluble and clinically viable analog of YU101, a potent proteasome inhibitor derived from the natural product epoxomicin.[3] Developed by Proteolix, Inc. (later acquired by Onyx Pharmaceuticals), this first-generation route was instrumental in providing the initial quantities of the drug for preclinical and early-phase clinical trials.[2][3]

The core strategy of this pathway is a linear assembly of the tetrapeptide backbone, followed by the crucial coupling with the epoxyketone "warhead." This approach, while effective, is fraught with challenges typical of early-stage drug synthesis.

Key Features and Causality:

  • Linear Peptide Assembly: The synthesis begins with the sequential coupling of the four amino acid residues. This linear approach is conceptually straightforward but often suffers from a lower overall yield as losses accumulate with each step.

  • Use of Protecting Groups: Extensive use of protecting groups, such as Boc (tert-butyloxycarbonyl) for amines and benzyl esters for carboxylic acids, is necessary to prevent unwanted side reactions during peptide coupling. While essential, these protection and subsequent deprotection steps add to the overall step count and introduce additional reagents and purification challenges.

  • Costly Coupling Reagents: The original synthesis relied on coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in significant excess.[4] While highly effective in ensuring complete amide bond formation, PyBOP is expensive and contributes significantly to the overall cost and poor atom economy of the process.

  • Chromatographic Purification: Many intermediates in the first-generation synthesis required purification by column chromatography. This technique is resource-intensive, time-consuming, and difficult to scale for large-scale production, making it a major bottleneck.

Drawbacks of the First-Generation Approach:

The primary drawbacks of the initial synthesis were its high cost, low overall yield, and poor scalability. The use of large volumes of solvents and excess reagents, coupled with the need for extensive chromatographic purification, made this route unsuitable for commercial manufacturing.[4]

First-Generation Synthetic Workflow

G A Amino Acid 1 (Boc-Leu) C Dipeptide Intermediate A->C PyBOP, HOBt B Amino Acid 2 (Phe-OBn) B->C E Tripeptide Intermediate C->E 1. TFA Deprotection 2. Coupling (PyBOP) D Amino Acid 3 (Boc-hPhe) D->E G Tetrapeptide Fragment E->G 1. H2, Pd/C Deprotection 2. Coupling (PyBOP) F Amino Acid 4 (Morpholino Acetic Acid) F->G I Carfilzomib G->I 1. TFA Deprotection 2. Coupling (PyBOP) H Epoxyketone Warhead H->I

Caption: A simplified diagram of the linear first-generation synthesis of Carfilzomib.

Section 2: The Optimized Second-Generation Process Chemistry Route

Recognizing the limitations of the initial synthesis, process chemists at Onyx Pharmaceuticals (now Amgen) developed a more efficient and scalable second-generation process.[5][6] This improved route is a testament to the principles of green chemistry and process optimization, focusing on reducing steps, avoiding costly and hazardous reagents, and minimizing waste.

Key Improvements and Rationale:

  • Convergent Synthesis: A major strategic shift was the adoption of a convergent approach. Instead of linear assembly, the molecule is constructed from two key fragments: a dipeptide and the epoxyketone-bearing amino acid. These fragments are synthesized separately and then coupled together in a later step. This strategy significantly improves the overall yield.

  • Improved Epoxyketone Synthesis: The synthesis of the chiral epoxyketone "warhead" was a major focus of optimization. The improved process features a scalable asymmetric epoxidation protocol and the identification of a crystalline intermediate that facilitates purification without chromatography.[5] Furthermore, conditions for epimerization were discovered to set the correct stereochemistry, a critical aspect for the drug's efficacy.[5]

  • Telescoping Reactions: Several steps were "telescoped," meaning that the product of one reaction is used directly in the next without isolation and purification. This reduces handling losses, solvent usage, and overall production time.

  • Crystallization over Chromatography: A critical improvement was the replacement of most chromatographic purifications with crystallization. Developing crystalline intermediates allows for highly efficient purification on a large scale, drastically reducing solvent waste and cost. A seeded-bed co-addition crystallization technique was specifically developed for the challenging isolation of the final low-melting epoxyketone.[5]

  • Safer and Cheaper Reagents: The second-generation synthesis avoids expensive coupling reagents like PyBOP in favor of more cost-effective alternatives.

Second-Generation Synthetic Workflow

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A Boc-hPhe C Dipeptide Fragment A A->C Coupling B Morpholino Acetic Acid B->C G Carfilzomib C->G Convergent Coupling D Boc-Leu F Epoxyketone Fragment B D->F Multi-step sequence E Epoxyketone Precursor E->F F->G

Caption: A convergent second-generation approach to Carfilzomib synthesis.

Section 3: Comparative Cost-Benefit Analysis

The evolution from the first to the second-generation synthesis of Carfilzomib provides a clear illustration of the value of process chemistry in pharmaceutical development. The benefits extend beyond simple cost reduction to include improved safety, environmental impact, and manufacturing robustness.

MetricFirst-Generation SynthesisSecond-Generation SynthesisRationale for Improvement
Overall Strategy LinearConvergentConvergent routes maximize overall yield by building complex molecules from smaller, separately synthesized fragments.
Key Reagents PyBOP, HOBtMore cost-effective coupling agentsReduces cost and improves atom economy.
Purification Extensive column chromatographyPrimarily crystallizationCrystallization is highly scalable, more efficient, and generates less solvent waste than chromatography.[5]
Step Count HighReducedAchieved through telescoping reactions and a more efficient overall strategy.
Process Mass Intensity (PMI) High (estimated >200)Significantly Lower (estimated <100)Lower PMI indicates a greener, more efficient process with less waste generated per kilogram of product.
Scalability PoorExcellentDesigned for multi-kilogram to metric-ton scale production.
Safety/Environmental Use of large volumes of hazardous solventsReduced solvent usage, avoidance of some hazardous reagentsImproves worker safety and reduces environmental footprint.
Section 4: Detailed Experimental Protocol Example (Second-Generation)

To illustrate the practical implementation of the second-generation process, below is a representative protocol for the epimerization and crystallization of the epoxyketone warhead, a critical step in the improved synthesis.[5]

Objective: To convert the (R,R)-epoxyketone to the desired (S,R)-epoxyketone and isolate it as a high-purity crystalline solid.

Materials:

  • (R,R)-epoxyketone intermediate

  • Methyl tert-butyl ether (MTBE)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 5 wt % aqueous Sodium Bisulfate (NaHSO₄)

  • N-Methyl-2-pyrrolidone (NMP)

  • Water

  • Seed crystals of (S,R)-epoxyketone

Procedure:

  • Epimerization:

    • A solution of the (R,R)-epoxyketone (1.0 eq) in MTBE (10 volumes) is charged to a suitable reactor at 20 °C.

    • DBU (0.2 eq) is added in a single portion. Causality: DBU is a non-nucleophilic base that facilitates the epimerization at the carbon alpha to the ketone.

    • The reaction mixture is aged for approximately 24 hours at 20 °C, monitoring for completion by HPLC.

  • Work-up and Solvent Swap:

    • Upon completion, the reaction is quenched by adding a 5 wt % aqueous solution of NaHSO₄ (4.5 volumes). The layers are separated. Causality: The acidic quench neutralizes the DBU, halting the epimerization.

    • The organic layer is washed with water (5.4 volumes).

    • The solution is concentrated under vacuum to approximately 3 volumes, maintaining the temperature below 35 °C.

    • NMP (2.0 volumes) is added, and the solution is further concentrated to remove residual MTBE. Causality: This solvent swap prepares the product for the crystallization step, as NMP/water is the chosen solvent system.

  • Seeded Co-addition Crystallization:

    • A seed slurry is prepared in a separate crystallizer by suspending seed crystals (0.05 eq) of the desired (S,R)-epoxyketone in a 1:1 (v/v) mixture of NMP/water (5 volumes) at 5 °C.

    • The NMP solution of the crude product and an equal volume of water are added simultaneously to the seed slurry over 9 hours. Causality: This co-addition technique maintains a constant level of supersaturation, promoting crystal growth over new nucleation, which results in a more uniform and purer crystalline product.

    • The resulting slurry is filtered, and the cake is washed and dried to yield the high-purity (S,R)-epoxyketone.

Conclusion

The synthetic journey of Carfilzomib from a laboratory-scale linear synthesis to a robust, commercial-scale convergent process highlights the critical role of process chemistry in modern drug development. The second-generation synthesis is not merely a more economical version of the first; it is a fundamentally superior process in terms of efficiency, safety, environmental impact, and scalability. By embracing principles of convergent synthesis, replacing chromatography with crystallization, and optimizing each chemical transformation, the manufacturing process for Carfilzomib has been rendered capable of reliably supplying this life-saving medication to patients worldwide. This evolution serves as a powerful case study for scientists and engineers in the pharmaceutical industry, demonstrating how strategic process improvements can transform a promising molecule into a viable therapeutic product.

References

  • WO2015010436A1 - Carfilzomib intermediate and preparation method therefor, and ...
  • US10364269B2 - Processes for the preparation of carfilzomib or pharmaceutically acceptable salts thereof - Google P
  • Kim, K. B., & Crews, C. M. (2013). From Epoxomicin to Carfilzomib: Chemistry, Biology, and Medical Outcomes . Natural product reports, 30(5), 600–604. [Link]

  • Crevier, T. J., et al. (2020). Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead . Organic Process Research & Development, 24(5), 766-776. [Link]

  • Amgen Inc. (2020). Continuous Process Improvement in the Manufacture of Carfilzomib, Part 1: Process Understanding and Improvements in the Commercial Route to Prepare the Epoxyketone Warhead . ResearchGate. [Link]

  • Crews Laboratory. Carfilzomib/Kyprolis . Yale University. [Link]

  • Al-Hadidi, S., & Al-Qudah, M. (2021). Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma . Clinical Lymphoma, Myeloma & Leukemia, 21(11), e849-e858. [Link]

Sources

A-Comparative-Guide-to-the-Metabolic-Liabilities-of-Carbamate-Protecting-Groups-in-Drug-Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Carbamates in Medicinal Chemistry

Carbamates are a cornerstone of modern medicinal chemistry, prized for their ability to mask the high reactivity and basicity of amine groups during complex organic syntheses.[1] Functioning as "amide-ester" hybrids, they exhibit excellent chemical stability, can enhance cell membrane permeability, and are crucial in peptide synthesis and the design of prodrugs.[2][3][4] However, the very properties that make carbamates invaluable as protecting groups or as key structural motifs in active pharmaceutical ingredients (APIs) also subject them to the body's metabolic machinery.

Therefore, a proactive and systematic evaluation of the metabolic liabilities of carbamate groups is not merely an academic exercise but a critical step in drug discovery and development. This guide provides researchers, scientists, and drug development professionals with a framework for understanding, predicting, and experimentally evaluating the metabolic fate of different carbamate protecting groups. We will delve into the key enzymatic pathways, compare the most commonly used carbamates, and provide detailed, field-proven protocols for assessing their stability.

Chapter 1: The "Why": Principal Pathways of Carbamate Metabolism

The metabolic fate of a carbamate is primarily dictated by two major classes of enzymes predominantly found in the liver and blood: Cytochrome P450 (CYP450) monooxygenases and Carboxylesterases (CES) .[6][7][8] Understanding the interplay of these enzymes is fundamental to predicting a carbamate's stability.

  • Cytochrome P450 Enzymes: This superfamily of heme-containing enzymes are the primary drivers of Phase I metabolism for a vast number of drugs.[9] For carbamates, CYPs typically mediate oxidative attacks on the alkyl or aryl substituents of the carbamate, particularly at sterically accessible positions. For example, CYP2E1 has been shown to be involved in the metabolism of ethyl carbamate.[6] This can lead to hydroxylated intermediates that may be more susceptible to further enzymatic action or spontaneous degradation.

  • Carboxylesterases: These enzymes, abundant in the liver, plasma, and other tissues, are hydrolases that catalyze the cleavage of ester, amide, and carbamate bonds.[7][10] CES-mediated hydrolysis directly cleaves the carbamate bond, releasing the parent amine, carbon dioxide, and the corresponding alcohol.[3] This is often the most direct and rapid pathway for carbamate degradation and is a critical consideration for both drug stability and prodrug activation.[5][8]

The relative contribution of CYP-mediated oxidation versus CES-mediated hydrolysis depends heavily on the specific structure of the carbamate group and the overall molecular context.

cluster_0 Metabolic Pathways for Carbamate Groups Carbamate Carbamate-Protected Drug (R1-NH-CO-OR2) CYP450 CYP450 Enzymes (e.g., CYP2E1, CYP3A4) Carbamate->CYP450 Phase I CES Carboxylesterases (e.g., CES1, CES2) Carbamate->CES Hydrolysis Oxidation Oxidative Metabolism CYP450->Oxidation Hydrolysis Hydrolytic Cleavage CES->Hydrolysis Metabolites Oxidized Metabolites (e.g., Hydroxylated Species) Oxidation->Metabolites CleavageProducts Parent Amine (R1-NH2) + CO2 + Alcohol (R2-OH) Hydrolysis->CleavageProducts

Caption: Primary enzymatic pathways governing the metabolic fate of carbamate-protected compounds.

Chapter 2: The "Who": A Comparative Analysis of Common Carbamates

The choice of carbamate protecting group has profound implications for its metabolic stability. While often selected based on synthetic convenience and deprotection chemistry, their interaction with metabolic enzymes varies significantly.[11][12]

Protecting GroupStructurePrimary LabilityMetabolic Stability Profile & Key Considerations
Boc (tert-Butoxycarbonyl)(CH₃)₃C-O-(C=O)-Acid-LabileGenerally High Metabolic Stability: The bulky tert-butyl group provides significant steric hindrance, making it a poor substrate for many CYP450 and carboxylesterase enzymes. It is considered one of the more metabolically robust carbamates.[12]
Cbz (Carboxybenzyl)Benzyl-O-(C=O)-HydrogenolysisModerate Metabolic Stability: The benzyl group is susceptible to aromatic hydroxylation by CYP450 enzymes. While more stable than simple alkyl carbamates, it can be a site of metabolic attack.[13] Its stability is generally considered moderate.[12]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fluorenyl-CH₂-O-(C=O)-Base-LabileContext-Dependent Stability: The large, hydrophobic fluorenyl moiety can be a target for oxidative metabolism. Studies have shown that Fmoc-derivatives can exhibit stability, but the complex ring system presents a potential liability.[12][14]
Ethyl/Methyl Carbamate CH₃CH₂-O-(C=O)- / CH₃-O-(C=O)-GeneralGenerally Low Metabolic Stability & Toxicity Concerns: Small alkyl carbamates are highly susceptible to both oxidative metabolism (by CYPs like CYP2E1) and hydrolysis by esterases.[6] Metabolism of the methyl carbamate can release methanol and subsequently formaldehyde, posing a toxicity risk.
Alloc (Allyloxycarbonyl)CH₂=CHCH₂-O-(C=O)-Pd(0) CatalysisSusceptible to Oxidation: The allylic group is a known site for CYP450-mediated oxidation. This makes the Alloc group generally less metabolically stable than saturated analogues like Boc.

This table provides a generalized comparison. The actual metabolic stability of a protected compound is highly dependent on the overall molecular structure and its specific interactions with enzyme active sites.

Chapter 3: The "How": Experimental Protocols for Assessing Metabolic Liability

Theoretical predictions must be validated with robust experimental data. The two most fundamental in vitro assays for this purpose are the Liver Microsomal Stability Assay and the Plasma Stability Assay . These assays are the workhorses of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

cluster_1 Workflow for In Vitro Metabolic Stability Assessment Start Test Compound (Stock Solution) Incubate_Micro Incubate with Liver Microsomes + NADPH (37°C) Start->Incubate_Micro Microsomal Assay Incubate_Plasma Incubate with Plasma (37°C) Start->Incubate_Plasma Plasma Assay Timepoints Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate_Micro->Timepoints Incubate_Plasma->Timepoints Quench Quench Reaction (e.g., Acetonitrile + Internal Std.) Timepoints->Quench Analyze Analyze by LC-MS/MS (Quantify Parent Compound) Quench->Analyze Calculate Calculate: - Half-Life (t½) - Intrinsic Clearance (CLint) Analyze->Calculate

Caption: A generalized experimental workflow for determining compound stability in liver microsomes and plasma.

Protocol 3.1: Liver Microsomal Stability Assay

This assay is the gold standard for evaluating Phase I metabolic stability, primarily mediated by CYP450 enzymes.[15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a carbamate-containing compound in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16][17]

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[18]

  • Negative control (heat-inactivated microsomes)[19]

  • Ice-cold acetonitrile with an internal standard (for analytical consistency)

  • 96-well plates, incubator shaker (37°C), centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare the reaction mixture by combining phosphate buffer and the NADPH regenerating system. Prepare the test compound working solution by diluting the stock.[16]

  • Pre-incubation: Add the microsomal solution to the 96-well plate. Add the test compound to initiate a pre-incubation period of 5 minutes at 37°C. This step allows the compound to equilibrate with the enzymes.[19]

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The final test compound concentration is typically 1 µM.[20]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[18][20] The "0-minute" sample is quenched immediately after adding the compound, representing 100% starting material.

  • Protein Precipitation: Seal the plate and vortex vigorously. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[16]

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time.[20]

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

  • The slope of the linear regression of this plot equals the elimination rate constant (k).

  • Half-life (t½) is calculated as: 0.693 / k

  • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (mg/mL microsomal protein)

Protocol 3.2: Plasma Stability Assay

This assay assesses susceptibility to enzymes present in blood, primarily carboxylesterases.[21] It is crucial for compounds administered intravenously and for understanding potential degradation before reaching the liver.

Objective: To determine the stability of a carbamate-containing compound in plasma from various species.

Materials:

  • Pooled plasma (human, rat, mouse, etc.), typically with an anticoagulant like EDTA.

  • Test compound (10 mM stock in DMSO)

  • Phosphate buffer (pH 7.4)

  • Positive control (a compound known to be hydrolyzed by plasma esterases)[21]

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates, incubator shaker (37°C), centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw plasma on ice. It is common to dilute the plasma (e.g., 50% in phosphate buffer) to ensure consistent enzyme activity.[22]

  • Initiation: Add the test compound to the plasma at a final concentration of 1 µM in a 96-well plate and immediately place it in a 37°C incubator.[21][23]

  • Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding ice-cold acetonitrile with the internal standard.[23]

  • Protein Precipitation & Analysis: Follow steps 5 and 6 from the Microsomal Stability Assay protocol.

Data Analysis:

  • The half-life (t½) is calculated in the same manner as the microsomal stability assay. A short half-life in plasma is a strong indicator of susceptibility to hydrolytic enzymes like carboxylesterases.[23]

Conclusion: Integrating Metabolic Stability into Drug Design

The metabolic liability of a carbamate protecting group is a critical drug-like property that must be evaluated early and often in the drug discovery pipeline.[15] A compound that is synthetically elegant but metabolically fragile is unlikely to succeed. By understanding the enzymatic pathways involved and employing robust in vitro assays like the microsomal and plasma stability protocols detailed here, researchers can make data-driven decisions.

This proactive approach allows for the selection of more stable protecting groups, the strategic modification of molecules to block sites of metabolism, or the intelligent design of prodrugs that leverage enzymatic cleavage for targeted activation. Ultimately, a thorough evaluation of metabolic liabilities de-risks projects, saves resources, and increases the probability of advancing safe and effective therapeutic candidates.

References

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Enzymatic deprotection of amines and hydroxides.Google Patents.
  • Carbamate Protective Groups. Chem-Station Int. Ed. Available at: [Link]

  • Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. PMC - NIH. Available at: [Link]

  • Plasma Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed Central. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. ResearchGate. Available at: [Link]

  • Metabolism of Ethyl Carbamate by Pulmonary Cytochrome P450 and Carboxylesterase Isozymes: Involvement of CYP2E1 and Hydrolase A. PubMed. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]

  • Plasma Stability Assay. Creative Bioarray. Available at: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]

  • Carboxylesterases: Dual roles in lipid and pesticide metabolism. PMC - PubMed Central. Available at: [Link]

  • Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. LCGC International. Available at: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available at: [Link]

  • Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. MDPI. Available at: [Link]

  • Contribution of carboxylesterase and cytochrome P450 to the bioactivation and detoxification of isocarbophos and its enantiomers in human liver microsomes. PubMed. Available at: [Link]

  • Development and application of high throughput plasma stability assay for drug discovery. ResearchGate. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling and disposal of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate. The protocols outlined below are designed to ensure the safety of researchers and laboratory personnel by integrating established safety principles with specific data for this compound.

This compound , a compound often utilized in synthetic organic and medicinal chemistry, requires careful handling due to its potential health hazards.[1] Adherence to the following procedures is critical to mitigate risks of exposure and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe chemical handling. Based on available data, this compound presents the following risks:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

  • Hazardous to the Aquatic Environment (Long-term): Harmful to aquatic life with long lasting effects.[2]

One supplier also notes that the compound can lead to health damage and may be fatal in larger quantities.[3]

Table 1: Summary of Hazard Information

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, oralцентрWarningH302: Harmful if swallowed
Skin corrosion/irritationцентрWarningH315: Causes skin irritation
Serious eye damage/eye irritationцентрWarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationцентрWarningH335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazardH412: Harmful to aquatic life with long lasting effects

Data sourced from PubChem.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4][5] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[4][5] Nitrile or neoprene gloves are generally recommended for handling carbamates. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat or chemical-resistant apron must be worn to protect against skin contact.[5]

  • Respiratory Protection: All handling of solid this compound that may generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge should be used.[5]

PPE_Workflow cluster_ppe Essential Personal Protective Equipment Eye_Protection Chemical Safety Goggles (and Face Shield if splash risk) Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Body_Protection Laboratory Coat or Chemical-Resistant Apron Respiratory_Protection Work in a Chemical Fume Hood (or use an approved respirator) Handling_Task Handling (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate Handling_Task->Eye_Protection Protects Eyes Handling_Task->Hand_Protection Protects Skin (Hands) Handling_Task->Body_Protection Protects Skin (Body) Handling_Task->Respiratory_Protection Prevents Inhalation

Caption: Required PPE for handling this compound.

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a systematic approach to safely handle this compound from receipt to use.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks. If compromised, follow your institution's emergency procedures.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is between +2°C and +8°C.[7] The storage area should be clearly labeled with the appropriate hazard warnings.

3.2. Weighing and Solution Preparation

  • Designated Area: All weighing and solution preparation must be conducted in a designated area within a chemical fume hood to control dust and vapor.

  • Dispensing: Use a spatula to carefully transfer the solid material. Avoid creating dust. If the material is a fine powder, consider using a balance with a draft shield.

  • Solvent Addition: When preparing solutions, add the solvent slowly to the solid to minimize splashing.

  • Container Sealing: Securely cap all containers immediately after use.

3.3. Experimental Use

  • Work in a Fume Hood: All experimental procedures involving this compound must be performed inside a certified chemical fume hood.[6]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[4]

  • Prevent Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.[4]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Handling_Workflow Receiving 1. Receive and Inspect Container Storage 2. Store in a Cool, Dry, Well-Ventilated Area Receiving->Storage Weighing 3. Weigh in a Chemical Fume Hood Storage->Weighing Experimentation 4. Conduct Experiment in a Fume Hood Weighing->Experimentation Disposal 5. Dispose of Waste Properly Experimentation->Disposal

Caption: Step-by-step workflow for handling the carbamate compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation and Collection

  • Waste Containers: Collect all waste containing this compound in clearly labeled, sealed, and compatible waste containers.[4][8]

  • Segregation: Do not mix this waste with incompatible materials.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

4.2. Disposal of Contaminated Materials

  • PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.

  • Glassware: Contaminated glassware should be rinsed with an appropriate solvent in a fume hood. The rinsate must be collected as hazardous waste. The cleaned glassware can then be washed according to standard laboratory procedures.

  • Spill Cleanup Materials: Any materials used to clean up spills of this compound must be disposed of as hazardous waste.

4.3. Final Disposal

  • Institutional Procedures: Follow your institution's specific procedures for the disposal of chemical waste.[9] This typically involves contacting your institution's Environmental Health and Safety (EHS) office for waste pickup.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.[10] Chemical waste generators are responsible for the proper classification and disposal of their waste.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

5.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

5.2. Spill Response

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Avoid creating dust.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's reporting procedures.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can safely handle this compound, minimizing personal risk and environmental impact.

References

  • Carl ROTH. (n.d.). This compound, 250 mg. Retrieved from [Link]

  • PubChem. (n.d.). (S)-tert-butyl(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • Luminix Health. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Retrieved from [Link]

  • Karolinska Institutet. (2023). Laboratory waste. Retrieved from [Link]

  • University of Florida, IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.